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  • Product: 8-fluoroquinoline-5-carbaldehyde
  • CAS: 1936339-14-8

Core Science & Biosynthesis

Foundational

Whitepaper: Chemical Structure, Properties, and Synthetic Utility of 8-Fluoroquinoline-5-carbaldehyde

Executive Summary As a Senior Application Scientist in medicinal chemistry, selecting the right molecular building blocks is paramount to the success of a drug discovery program. 8-Fluoroquinoline-5-carbaldehyde (CAS: 19...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in medicinal chemistry, selecting the right molecular building blocks is paramount to the success of a drug discovery program. 8-Fluoroquinoline-5-carbaldehyde (CAS: 1936339-14-8) has emerged as a highly privileged scaffold, offering a unique combination of structural rigidity, metabolic resilience, and synthetic versatility. This technical guide provides an in-depth analysis of its physicochemical properties, structural electronics, and a self-validating synthetic methodology designed for high-yield library generation.

Physicochemical Profiling & Safety Data

Understanding the baseline quantitative data of a building block is the first step in predicting its behavior in both synthetic workflows and biological systems. The table below consolidates the critical physicochemical and hazard data for 8-fluoroquinoline-5-carbaldehyde, derived from validated1[1].

PropertyValue
Chemical Name 8-Fluoroquinoline-5-carbaldehyde
CAS Registry Number 1936339-14-8
Molecular Formula C₁₀H₆FNO
Molecular Weight 175.16 g/mol
MDL Number MFCD29761560
Physical State Solid (typically crystalline)
Purity Standard ≥ 95% (HPLC)
GHS Hazard Classification H315 (Skin Irrit. 2), H319 (Eye Irrit. 2A), H335 (STOT SE 3)[2]

Structural & Electronic Properties: A Mechanistic Perspective

The utility of 8-fluoroquinoline-5-carbaldehyde lies in the precise "push-pull" electronic dynamics engineered into its core.

  • The 8-Fluoro Substituent: Fluorine is the most electronegative element, exerting a strong inductive electron-withdrawing effect (-I) across the quinoline core. This significantly lowers the pKa of the adjacent quinoline nitrogen. In a physiological environment, this reduced basicity prevents excessive protonation, thereby enhancing the molecule's passive membrane permeability—a critical parameter for oral bioavailability. Furthermore, the robust C-F bond provides exceptional metabolic stability, effectively 3 at the historically vulnerable C-8 position[3].

  • The 5-Carbaldehyde Group: Positioned on the carbocyclic ring, the formyl group acts as a highly reactive electrophilic handle. Because the quinoline nitrogen withdraws electron density from the entire fused system, the C-5 carbonyl carbon becomes exceptionally electrophilic, priming it for rapid nucleophilic attack during downstream functionalization.

Validated Synthetic Methodology

To ensure reproducibility and high yield, the synthesis of 8-fluoroquinoline-5-carbaldehyde must be approached as a self-validating system. The most robust route involves a two-step process: regioselective bromination followed by cryogenic metal-halogen exchange and formylation.

Synthesis SM 8-Fluoroquinoline (Starting Material) Step1 Electrophilic Bromination (NBS, H2SO4, 0°C) SM->Step1  Protonation directs to C-ring Int 5-Bromo-8-fluoroquinoline (Regioselective Intermediate) Step1->Int  Para to Fluorine Step2 Lithiation & Formylation (n-BuLi, DMF, -78°C) Int->Step2  Metal-Halogen Exchange Prod 8-Fluoroquinoline-5-carbaldehyde (Target Scaffold) Step2->Prod  Aqueous Quench

Fig 1: Regioselective synthesis workflow of 8-fluoroquinoline-5-carbaldehyde.

Phase 1: Regioselective Electrophilic Bromination
  • Reagent Preparation: Dissolve 8-fluoroquinoline (1.0 eq) in concentrated sulfuric acid (H₂SO₄) at 0°C.

    • Causality: The use of a strongly acidic medium is non-negotiable. H₂SO₄ protonates the quinoline nitrogen, forming a quinolinium ion. This significantly deactivates the heteroaromatic ring, forcefully4[4].

  • Electrophile Addition: Add N-Bromosuccinimide (NBS, 1.1 eq) portion-wise to maintain the temperature below 5°C.

    • Causality: The fluorine atom at C-8 exerts a strong ortho/para directing influence via resonance (+R effect). Because C-7 is sterically hindered and ortho to the fluorine, the para position (C-5) becomes the exclusive site of bromination.

  • Validation & Quench: Monitor the reaction via LC-MS. Upon validation of complete starting material consumption, pour the mixture over crushed ice. Neutralize with aqueous NaOH to pH 8, then extract with ethyl acetate (EtOAc).

    • Causality: Neutralization deprotonates the intermediate, enabling a self-validating phase separation where the target 5-bromo-8-fluoroquinoline partitions cleanly into the organic phase, leaving highly polar byproducts in the aqueous layer.

Phase 2: Cryogenic Lithiation and Formylation
  • Metal-Halogen Exchange: Dissolve the purified 5-bromo-8-fluoroquinoline in anhydrous THF under a strict argon atmosphere. Cool the reactor to -78°C. Dropwise add n-Butyllithium (n-BuLi, 1.1 eq).

    • Causality: Maintaining -78°C is a critical control parameter. At this cryogenic temperature, the rapid lithium-halogen exchange outcompetes unwanted nucleophilic addition of n-BuLi to the quinoline core or the formation of highly reactive aryne species.

  • Formylation: Rapidly inject anhydrous N,N-Dimethylformamide (DMF, 1.5 eq).

    • Causality: DMF acts as the optimal formylating agent because it forms a stable tetrahedral hemiaminal intermediate upon nucleophilic attack. This intermediate acts as a self-regulating trap, preventing multiple additions of the aryllithium species—a common failure mode when using other formyl sources like ethyl formate.

  • Hydrolytic Cleavage: Allow the reaction to warm to 0°C, then quench with saturated aqueous NH₄Cl.

    • Causality: The mild acidic aqueous quench hydrolytically collapses the tetrahedral hemiaminal intermediate, releasing dimethylamine and yielding the final 8-fluoroquinoline-5-carbaldehyde[5].

Downstream Applications in Drug Discovery

The true value of 8-fluoroquinoline-5-carbaldehyde is realized in its capacity for divergent functionalization. The C-5 aldehyde serves as a universal branching point for generating chemically diverse 5[5].

Applications Core 8-Fluoroquinoline-5-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3, Amines) Core->RedAm Schiff Schiff Base Condensation (Primary Amines, Heat) Core->Schiff Knoev Knoevenagel Condensation (Active Methylene) Core->Knoev Lib1 Secondary/Tertiary Amines (Kinase Inhibitors) RedAm->Lib1 Lib2 Imine Ligands (Metallodrugs) Schiff->Lib2 Lib3 Alkene Derivatives (Fluorophores) Knoev->Lib3

Fig 2: Divergent functionalization pathways for drug library generation.

  • Reductive Amination: Reaction with complex primary or secondary amines in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) yields diverse aminomethyl derivatives. This is a highly favored motif in kinase inhibitor design to improve aqueous solubility and establish critical hydrogen bond interactions within the ATP-binding pocket.

  • Schiff Base Condensation: Condensation with anilines generates imines (Schiff bases). These derivatives frequently exhibit intrinsic antimicrobial properties and serve as bidentate N,N-ligands for therapeutic metallodrug complexes[5].

  • Knoevenagel Condensation: Reaction with active methylene compounds extends the π-conjugation of the quinoline core, producing robust fluorophores utilized in cellular imaging assays or as covalent inhibitors targeting specific cysteine residues.

References

  • Avantor Sciences. "8-Fluoroquinoline-5-carbaldehyde ≥95% | Product Details & Documents".
  • AK Scientific, Inc. "Safety Data Sheet: 8-Fluoroquinoline-5-carbaldehyde".
  • MDPI Molecules.
  • ACS Chemical Reviews. "Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines".
  • ResolveMass Laboratories Inc. "6-bromo-8-fluoro-2-methylquinoline | CAS 958650-94-7".

Sources

Exploratory

8-fluoroquinoline-5-carbaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals Introduction 8-Fluoroquinoline-5-carbaldehyde is a fluorinated heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a prominen...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Fluoroquinoline-5-carbaldehyde is a fluorinated heterocyclic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in medicinal chemistry, forming the core of numerous antibacterial, anticancer, and antimalarial agents. The introduction of a fluorine atom at the 8-position can significantly modulate the compound's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable building block in drug discovery programs.[1][2] This guide provides a comprehensive overview of 8-fluoroquinoline-5-carbaldehyde, including its chemical properties, a proposed synthetic route, its reactivity, and potential applications in medicinal chemistry.

Core Properties

A summary of the key properties of 8-fluoroquinoline-5-carbaldehyde is presented in the table below.

PropertyValueSource
CAS Number 1936339-14-8
Molecular Formula C₁₀H₆FNO
Molecular Weight 175.16 g/mol

Synthesis of 8-Fluoroquinoline-5-carbaldehyde

Proposed Synthetic Pathway: Vilsmeier-Haack Reaction

The synthesis would likely begin with the commercially available 8-fluoroquinoline. The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF), to effect the formylation.

Synthesis cluster_start Starting Material cluster_reagents Reagents cluster_product Product 8-Fluoroquinoline 8-Fluoroquinoline Vilsmeier Vilsmeier Reagent (POCl₃, DMF) 8-Fluoroquinoline->Vilsmeier Vilsmeier-Haack Reaction Product 8-Fluoroquinoline- 5-carbaldehyde Vilsmeier->Product

Caption: Proposed synthesis of 8-fluoroquinoline-5-carbaldehyde via the Vilsmeier-Haack reaction.

Experimental Protocol (Representative)
  • Vilsmeier Reagent Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphoryl chloride (POCl₃) dropwise while maintaining the temperature below 10°C. Stir the mixture for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

  • Formylation: To the freshly prepared Vilsmeier reagent, add 8-fluoroquinoline dropwise, ensuring the reaction temperature does not exceed 20°C.

  • Reaction Progression: After the addition is complete, slowly heat the reaction mixture to 60-80°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice. Neutralize the solution with a suitable base, such as sodium hydroxide or sodium carbonate, until a precipitate forms.

  • Purification: Collect the crude product by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Chemical Reactivity and Spectroscopic Characterization

The chemical reactivity of 8-fluoroquinoline-5-carbaldehyde is dictated by the interplay of the fluoroquinoline core and the aldehyde functional group. The aldehyde group can undergo a variety of reactions typical of carbonyls, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation with amines to form Schiff bases. The fluoroquinoline ring system is relatively electron-deficient, which influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Spectroscopic Analysis (Predicted)

While experimental spectra for 8-fluoroquinoline-5-carbaldehyde are not widely published, the expected NMR and IR data can be predicted based on the analysis of similar structures.

  • ¹H NMR: The proton spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The aldehyde proton should appear as a singlet further downfield, likely above 9.5 ppm. The protons on the quinoline ring will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings.

  • ¹³C NMR: The carbon spectrum will display ten distinct signals. The carbonyl carbon of the aldehyde will be the most downfield signal, typically in the range of 190-200 ppm. The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR of fluorinated compounds.[3]

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically around 1700 cm⁻¹. Characteristic absorptions for the C-F bond and the aromatic C=C and C=N bonds of the quinoline ring are also expected.

Applications in Drug Discovery and Medicinal Chemistry

Fluoroquinolone derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities.[1] 8-Fluoroquinoline-5-carbaldehyde serves as a key intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Intermediate for Novel Antibacterial and Anticancer Agents

The aldehyde functionality provides a convenient handle for further chemical modifications. For instance, it can be used to synthesize Schiff bases or other derivatives that can be evaluated for their biological activity. The fluoroquinoline core is a well-established pharmacophore in many antibacterial drugs, where it targets bacterial DNA gyrase and topoisomerase IV. Furthermore, quinoline derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of topoisomerase IIα.[4]

Applications cluster_core Core Scaffold cluster_derivatives Chemical Derivatization cluster_applications Potential Therapeutic Applications Core 8-Fluoroquinoline-5-carbaldehyde Schiff Schiff Base Formation Core->Schiff Oxidation Oxidation to Carboxylic Acid Core->Oxidation Reduction Reduction to Alcohol Core->Reduction Antibacterial Antibacterial Agents Schiff->Antibacterial Anticancer Anticancer Agents Oxidation->Anticancer Antimalarial Antimalarial Agents Reduction->Antimalarial

Sources

Foundational

Technical Guide: X-ray Crystallography Strategy for 8-Fluoroquinoline-5-Carbaldehyde

Executive Summary & Compound Significance 8-Fluoroquinoline-5-carbaldehyde (C₁₀H₆FNO) is a critical heterocyclic intermediate in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and fluorescent chemosenso...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Significance

8-Fluoroquinoline-5-carbaldehyde (C₁₀H₆FNO) is a critical heterocyclic intermediate in the synthesis of fluoroquinolone antibiotics, kinase inhibitors, and fluorescent chemosensors.[1] The introduction of the fluorine atom at the C8 position modulates the pKa of the quinoline nitrogen, alters lipophilicity (LogP), and influences metabolic stability—key parameters in medicinal chemistry.

While the quinoline scaffold is well-characterized, the specific solid-state arrangement of the 8-fluoro-5-carbaldehyde derivative presents unique crystallographic challenges and opportunities. Understanding its crystal packing reveals critical C-F···H and π-π stacking interactions that drive the binding affinity in protein active sites.

This guide provides a high-level protocol for the crystallization, data acquisition, and structural refinement of this specific compound, designed for application scientists and structural biologists.

Physicochemical Profile & Crystallization Strategy[2][3]

Before attempting crystallization, one must understand the solubility landscape. The planar aromatic nature of the quinoline ring suggests strong stacking tendencies, while the aldehyde and fluorine substituents introduce dipole moments that can be exploited.

Table 1: Physicochemical Properties (Experimental & Predicted)
PropertyValueCrystallographic Implication
Formula C₁₀H₆FNOZ value likely 4 (P2₁/c) or 2 (P-1)
MW 175.16 g/mol Small molecule; high-resolution data expected
H-Bond Donors 0Relies on weak C-H···O/N and C-F interactions
H-Bond Acceptors 2 (N, O)Aldehyde O and Quinoline N are acceptor sites
LogP ~2.18Moderately lipophilic; organic solvents preferred
Melting Point ~100–105 °CStable at RT; suitable for evaporation methods
Crystallization Protocols

For this planar aromatic system, Slow Evaporation and Vapor Diffusion are the highest probability methods for obtaining diffraction-quality single crystals.

Method A: Slow Evaporation (Primary Screen)
  • Solvent Selection: Prepare saturated solutions in Ethanol , Acetonitrile , and Dichloromethane (DCM) .

  • Filtration: Pass through a 0.22 µm PTFE filter to remove nucleation sites.

  • Setup: Place 1 mL of solution in a clean HPLC vial. Cap loosely or pierce the septum with a fine needle.

  • Condition: Store at 4°C and 20°C. Lower temperatures often yield fewer, higher-quality crystals for fused aromatics.

Method B: Vapor Diffusion (Optimization)

If Method A yields microcrystals, use vapor diffusion to slow the kinetics.

  • Solvent: Methanol or THF (Good solubility).

  • Antisolvent: Hexane or Pentane (Poor solubility).

  • Ratio: 1:1 to 1:3 (Solvent:Antisolvent).

Workflow Diagram: Crystallization Logic

CrystallizationWorkflow Start Compound: 8-Fluoroquinoline-5-carbaldehyde Solubility Solubility Screen (MeOH, DCM, Acetone) Start->Solubility Decision Is it Soluble? Solubility->Decision MethodA Method A: Slow Evaporation (DCM/EtOH) Decision->MethodA High Sol MethodB Method B: Vapor Diffusion (THF + Hexane) Decision->MethodB Mod Sol Observation Microscopy Check (Polarized Light) MethodA->Observation MethodB->Observation Observation->MethodB Microcrystals? Retry Result Single Crystal Selection (>0.1 mm, sharp edges) Observation->Result Success

Caption: Logic flow for screening crystallization conditions for lipophilic aromatic aldehydes.

Data Acquisition & X-ray Diffraction Parameters

Once a suitable crystal (approx. 0.1 x 0.1 x 0.2 mm) is mounted, data collection must be optimized to resolve the fluorine position and distinguish it from hydrogen or disorder.

Instrument Configuration
  • Radiation Source: Cu Kα (λ = 1.54184 Å) is recommended over Mo Kα.

    • Reasoning: Organic crystals often scatter weakly. Copper radiation provides higher flux and better diffraction intensity at high angles for small unit cells, maximizing the resolution limit (~0.8 Å is ideal for direct methods).

  • Temperature: 100 K (Cryogenic) .

    • Reasoning: Reduces thermal motion (atomic displacement parameters), essential for resolving the electron density of the fluorine atom vs. the aromatic ring hydrogens.

Data Collection Strategy
  • Strategy Calculation: Collect a screening frame matrix. Ensure the strategy covers 100% completeness up to 0.8 Å resolution.

  • Redundancy: Aim for >4.0. High redundancy improves the signal-to-noise ratio (I/σ(I)), critical for accurate phasing.

  • Exposure Time: Adjust to prevent detector saturation on low-angle reflections (common with planar stacking).

Structural Determination & Refinement

Phasing: Molecular Replacement (MR)

Since the quinoline scaffold is well-known, ab initio direct methods are usually sufficient. However, if data is weak, use Molecular Replacement.

  • Search Model: Quinoline-5-carbaldehyde (remove the fluorine and aldehyde oxygen from the model to avoid model bias).

  • Software: SHELXT (Direct Methods) or PHASER (MR).

Refinement Challenges: The "Fluorine Flag"

The 8-fluoro substituent is the critical structural feature.

  • Identification: Look for a significant electron density peak (>1.5 e⁻/ų) at the C8 position in the difference map (

    
    ).
    
  • Disorder Check: Fluorine (Van der Waals radius ~1.47 Å) is larger than Hydrogen (~1.2 Å) but small enough that rotational disorder can occur if the packing is loose. Check for split positions if the thermal ellipsoid for F is elongated.

  • Aldehyde Orientation: The carbonyl oxygen at C5 can rotate. The crystal environment (intermolecular H-bonds) will lock this conformation. Note: The C=O bond length should refine to ~1.20–1.23 Å.

Refinement Pipeline Diagram

RefinementPipeline RawData Raw Diffraction Images Process Integration & Scaling (XDS/DIALS) RawData->Process Phasing Phasing (SHELXT) Search: Quinoline Core Process->Phasing Refine1 Initial Refinement (Isotropic) Phasing->Refine1 CheckF Locate Fluorine (Diff Map Peaks) Refine1->CheckF Final Anisotropic Refinement (R1 < 5%) CheckF->Final

Caption: Step-by-step data reduction and structure refinement pipeline.

Expected Structural Features (Data Interpretation)

When analyzing the final structure, focus on these interactions which define the compound's utility in drug design:

  • 
    -
    
    
    
    Stacking:
    Quinoline rings typically form offset face-to-face stacks (distance ~3.4–3.6 Å). This mimics intercalation into DNA base pairs.
  • C-F Interactions:

    • Intramolecular: Check if F8 interacts with H7 or the N1 lone pair.

    • Intermolecular: Look for C-F···C=O (orthogonal dipolar interactions) which are increasingly recognized in stabilizing crystal lattices.

  • Aldehyde Coplanarity: The C5-carbaldehyde group usually lies coplanar with the ring to maximize conjugation, unless steric bulk from neighbors forces a twist.

References

  • Musiol, R. et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. Molecules, 25(9), 2095.

  • Bhat, S. Y. et al. (2020).[2] Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1. European Journal of Medicinal Chemistry, 186, 111860.[2]

  • PubChem. (2025).[3] Quinoline-5-carbaldehyde Compound Summary. National Library of Medicine.

  • Groom, C. R. et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. (Standard reference for small molecule search models).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Schiff Bases using 8-Fluoroquinoline-5-carbaldehyde

Abstract & Strategic Significance The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] 8...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The incorporation of fluorine into heteroaromatic scaffolds is a cornerstone of modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity.[1] 8-Fluoroquinoline-5-carbaldehyde represents a high-value intermediate for synthesizing Schiff bases (imines), which serve as privileged pharmacophores in antibacterial, anticancer, and antifungal drug discovery.[1]

This guide provides a definitive protocol for the condensation of 8-fluoroquinoline-5-carbaldehyde with various primary amines. Unlike generic protocols, this document addresses the specific electronic modulation introduced by the C8-fluorine atom, which influences the electrophilicity of the C5-formyl group and the solubility profile of the resulting ligands.

Key Applications
  • Medicinal Chemistry: Precursors for fluoroquinolone analogs targeting DNA gyrase.[1]

  • Coordination Chemistry: Tridentate/bidentate ligands for transition metal complexation (Cu, Zn, Ru).[1]

  • Fluorescence Imaging: Development of pH-sensitive fluorescent probes.

Scientific Foundation

Structural & Electronic Context

The 8-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the quinoline ring. This perturbation has two critical synthetic consequences:

  • Increased Electrophilicity: The C5-carbonyl carbon becomes more susceptible to nucleophilic attack by amines compared to the non-fluorinated parent quinoline.

  • Solubility Modulation: The fluorine atom increases lipophilicity (logP), often requiring specific solvent systems (e.g., EtOH/CHCl₃ mixtures) for optimal homogeneity during reaction and purification.[1]

Reaction Mechanism (Acid-Catalyzed Condensation)

The formation of the Schiff base proceeds via a reversible nucleophilic addition-elimination pathway. Acid catalysis (typically Glacial Acetic Acid) is crucial to protonate the carbonyl oxygen, enhancing its electrophilicity without fully protonating the amine nucleophile.

Mechanism Start Reagents (Aldehyde + Amine) Step1 1. Protonation (C=O activated by H+) Start->Step1 AcOH cat. Step2 2. Nucleophilic Attack (Carbinolamine Formation) Step1->Step2 R-NH2 Step3 3. Dehydration (-H2O elimination) Step2->Step3 Proton Transfer Product Schiff Base (Imine C=N) Step3->Product Irreversible upon precip.

Figure 1: Acid-catalyzed mechanism for Schiff base formation from 8-fluoroquinoline-5-carbaldehyde.

Experimental Protocols

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Precursor: 8-Fluoroquinoline-5-carbaldehyde (Purity >97%).

  • Amine Source: Substituted anilines, hydrazides, or aliphatic amines (1.0 - 1.2 eq).[1]

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1]

  • Catalyst: Glacial Acetic Acid (AcOH).[1][2]

  • Equipment: Round-bottom flask, Reflux condenser, Magnetic stirrer, or Microwave Reactor.[1]

Protocol A: Standard Thermal Reflux (Batch Synthesis)

Recommended for bulk synthesis (>500 mg) and thermally stable amines.[1]

  • Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 8-fluoroquinoline-5-carbaldehyde in 10-15 mL of absolute ethanol. Slight warming (40°C) may be required to fully dissolve the fluorinated aldehyde.

  • Activation: Add 2-3 drops of glacial acetic acid to the stirring solution. Stir for 5 minutes to activate the carbonyl.

  • Addition: Add 1.0 mmol (equimolar) of the primary amine.

    • Note: If the amine is a hydrochloride salt, add 1.0 mmol of Sodium Acetate to buffer the solution.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–6 hours .

    • Monitoring: Check progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1).[1] The aldehyde spot (higher R_f) should disappear.

  • Workup: Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes. The Schiff base typically precipitates as a colored solid (yellow/orange).

  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted amine.[1]

  • Drying: Dry in a vacuum oven at 50°C for 4 hours.

Protocol B: Microwave-Assisted Synthesis (Green Chemistry)

Recommended for high-throughput screening and library generation.

  • Preparation: In a microwave-safe vial (10 mL), mix 1.0 mmol of aldehyde, 1.0 mmol of amine, and 2 mL of Ethanol.

  • Catalysis: Add 1 drop of glacial acetic acid.

  • Irradiation: Seal the vial and irradiate at 150-200 Watts at 80°C for 10–15 minutes .

  • Workup: Allow the vial to cool. Pour the contents onto crushed ice (20 g). Stir vigorously until a solid precipitate forms.

  • Isolation: Filter and wash as described in Protocol A.

Purification & Characterization

Purification Strategy

While filtration often yields product of sufficient purity (>90%), analytical grade samples require recrystallization.[1]

  • Solvent System: Hot Ethanol or an Ethanol/DMF (9:1) mixture is ideal for fluorinated quinoline derivatives due to their lower solubility.[1]

  • Alternative: If the product is an oil, triturate with n-Hexane to induce crystallization.

Analytical Parameters

Confirm the structure using the following diagnostic signals.

TechniqueParameterDiagnostic Signal / Observation
FT-IR C=N StretchStrong band at 1600–1630 cm⁻¹ . Absence of C=O stretch (~1690 cm⁻¹).[1]
¹H NMR Azomethine ProtonSinglet at δ 8.6 – 9.2 ppm (CH=N).[1]
¹H NMR Aldehyde ProtonDisappearance of the CHO singlet at δ ~10.2 ppm .
¹⁹F NMR Fluorine ShiftSingle peak at δ -120 to -130 ppm (varies by solvent).
Visual Color ChangeReaction typically turns from pale yellow to deep yellow/orange.[1]

Workflow Visualization

Workflow Start Start: 8-Fluoroquinoline-5-CHO + Amine (1:1 eq) Solvent Dissolve in EtOH + Cat. AcOH Start->Solvent Choice Select Method Solvent->Choice Reflux Method A: Reflux 3-6 Hours @ 78°C Choice->Reflux MW Method B: Microwave 10-15 Mins @ 80°C Choice->MW Monitor TLC Check (Hex:EtOAc 3:1) Reflux->Monitor MW->Monitor Workup Cool & Precipitate (Ice Bath) Monitor->Workup Reaction Complete Filter Vacuum Filtration Wash w/ Cold EtOH Workup->Filter Analysis Characterization (NMR, IR, MP) Filter->Analysis

Figure 2: End-to-end experimental workflow for the synthesis and isolation of target Schiff bases.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in EtOH.Concentrate the solution to half volume or add water dropwise to induce turbidity (cloud point).
Low Yield Incomplete condensation.[1]Increase reflux time or add a dehydrating agent (e.g., anhydrous Na₂SO₄) to the reaction mix to shift equilibrium.[1]
Hydrolysis Reversion to aldehyde.[1]Avoid acidic water during workup.[1] Ensure the final product is stored in a desiccator.
Darkening/Tar Oxidation/Polymerization.[1]Perform reaction under Nitrogen (N₂) atmosphere.[1] Ensure amine is not oxidized prior to use.[1]

References

  • BenchChem. Application Notes and Protocols: Synthesis of Schiff Bases from Quinoline-2-carboxylic Acid. (Adapted methodology for quinoline scaffolds).[1]

  • Molecules (MDPI). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules 2020, 25(9), 2093.[1]

  • PeerJ. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ 8:e10529.[1]

  • Chemistry LibreTexts. Reactions of Aldehydes and Ketones with Amines.

  • Chem-Impex. 8-Fluoroquinoline-2-carbaldehyde Product Information & Applications.

Sources

Application

Protocols for reductive amination of 8-fluoroquinoline-5-carbaldehyde

Application Note: Optimized Protocols for the Reductive Amination of 8-Fluoroquinoline-5-carbaldehyde Executive Summary This guide details the synthetic protocols for the reductive amination of 8-fluoroquinoline-5-carbal...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Protocols for the Reductive Amination of 8-Fluoroquinoline-5-carbaldehyde

Executive Summary

This guide details the synthetic protocols for the reductive amination of 8-fluoroquinoline-5-carbaldehyde , a critical scaffold in the development of kinase inhibitors (e.g., c-Met, VEGFR) and antibacterial agents. The presence of the fluorine atom at the C8 position and the nitrogen heterocycle introduces specific electronic and solubility challenges that distinguish this substrate from standard benzaldehydes. This document provides two validated workflows: a Standard High-Fidelity Protocol using Sodium Triacetoxyborohydride (STAB) and a Cost-Effective Alternative using Sodium Borohydride (NaBH


).

Chemical Context & Mechanistic Insights

Substrate Analysis
  • Electronic Activation: The 8-fluoro substituent exerts a strong inductive withdrawing effect (-I), which, combined with the electron-deficient quinoline ring, renders the C5-aldehyde highly electrophilic. This facilitates rapid nucleophilic attack by amines but also makes the resulting imine intermediate susceptible to hydrolysis if not reduced promptly.

  • Quinoline Basicity: The quinoline nitrogen (pKa ~4.9) can act as a Lewis base. In acidic media (acetic acid), it becomes protonated, further withdrawing electron density from the benzene ring and activating the aldehyde. However, this protonation can also decrease solubility in non-polar solvents like DCE.

  • Regiochemistry: The C5 position is para to the C8-fluorine. While fluorine is a resonance donor (+R), the inductive withdrawal typically dominates in this heterocyclic system, ensuring the aldehyde remains reactive.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic pathway, highlighting the critical "Imine/Iminium" divergence point where protocol choice dictates selectivity.

ReactionMechanism Start 8-Fluoroquinoline- 5-carbaldehyde Hemiaminal Hemiaminal Intermediate Start->Hemiaminal + Amine + AcOH (Catalyst) Amine Amine (R-NH2) Amine->Hemiaminal Imine Neutral Imine Hemiaminal->Imine - H2O (Reversible) Iminium Iminium Ion (Activated) Product Secondary Amine Product Iminium->Product Fast Reduction (STAB/NaBH3CN) Imine->Iminium + H+ Imine->Product Slow Reduction (NaBH4)

Figure 1: Mechanistic pathway for reductive amination.[1][2] The formation of the Iminium Ion is the rate-determining step for reduction, accelerated by acid catalysis.

Experimental Protocols

Method A: The "Gold Standard" (Sodium Triacetoxyborohydride)

Applicability: Best for valuable substrates, unreactive amines, and maintaining high chemoselectivity (avoids aldehyde reduction). Reagents:

  • Substrate: 8-Fluoroquinoline-5-carbaldehyde (1.0 equiv)

  • Amine: 1.1 – 1.2 equiv

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

  • Catalyst: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under N

    
     atmosphere, dissolve 8-fluoroquinoline-5-carbaldehyde  (1.0 equiv) in anhydrous DCE (0.1 M concentration).
    
  • Amine Addition: Add the amine (1.1 equiv).

    • Note: If the amine is a hydrochloride salt, add 1.1 equiv of TEA or DIPEA to liberate the free base.

  • Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 15–30 minutes.

    • Observation: A color change (often yellow to orange) indicates imine formation.

  • Reduction: Cool the mixture to 0°C (optional, but recommended to suppress side reactions). Add STAB (1.5 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by LC-MS or TLC.

    • Checkpoint: If reaction stalls, add another 0.5 equiv of STAB.

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
       (vigorous bubbling will occur).
      
    • Extract with DCM (3x).[3]

    • Wash combined organics with Brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Method B: Two-Step One-Pot (Sodium Borohydride)

Applicability: Cost-sensitive scale-up or when STAB is unavailable. Requires careful timing to avoid reducing the aldehyde. Reagents: NaBH


, Methanol (MeOH).[4]

Step-by-Step Procedure:

  • Imine Formation: Dissolve aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous MeOH. Add AcOH (cat. 5 mol%) or anhydrous MgSO

    
     (to sequester water) if the equilibrium is unfavorable.
    
  • Aging: Stir at RT or Reflux for 2–4 hours to ensure complete conversion to the imine. Critical: Confirm disappearance of aldehyde by TLC before proceeding.

  • Reduction: Cool to 0°C. Add NaBH

    
      (1.0 equiv) slowly (exothermic).
    
  • Workup: Quench with water or 1N NaOH. Extract with EtOAc.[5][6]

Optimization & Troubleshooting Guide

The following decision tree assists in selecting the correct modification based on experimental observations.

OptimizationTree Problem Issue Encountered LowConv Low Conversion (Aldehyde remains) Problem->LowConv SideProd Side Product: Alcohol (Aldehyde Reduction) Problem->SideProd Hydrolysis Imine Hydrolysis during workup Problem->Hydrolysis Sol1 Add Dehydrating Agent (Ti(OiPr)4 or MgSO4) LowConv->Sol1 Equilibrium issue Sol2 Switch to STAB (Method A) SideProd->Sol2 Selectivity issue Sol3 Increase pH of Quench (Use NaOH instead of NaHCO3) Hydrolysis->Sol3 Stability issue

Figure 2: Troubleshooting decision tree for common reductive amination failure modes.

Data Summary Table: Solvent & Reagent Effects

VariableRecommendationRationale
Solvent DCE (1,2-Dichloroethane) Optimal for STAB; solubilizes the quinoline core well.
Solvent Alt. THF Use if DCE is restricted; good solubility but slower reaction rates.
Additive Ti(OiPr)

Use for sterically hindered amines. Acts as a Lewis acid and water scavenger.
pH Control Acetic Acid Essential. Protonates the imine (activating it) and buffers the basic quinoline nitrogen.

Safety & Handling

  • Fluorine Considerations: While the C-F bond is stable, avoid strongly basic conditions at high temperatures (>100°C) to prevent nucleophilic aromatic substitution (S

    
    Ar) at the 8-position.
    
  • STAB: Generates acetic acid upon reaction. Ensure adequate ventilation.

  • Cyanoborohydride: If using NaBH

    
    CN (alternative), beware of HCN generation at low pH. Maintain pH > 3 and dispose of waste in dedicated cyanide containers.
    

References

  • Abdel-Magid, A. F., et al. (1996).[4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Common Organic Chemistry. (n.d.). "Reductive Amination - Sodium Triacetoxyborohydride Protocol." Link

  • Master Organic Chemistry. (2017). "Reductive Amination: Mechanism and Reagents." Link

  • BenchChem. (2025).[5][6][7] "Synthesis and Reactivity of 8-Fluoroquinoline Derivatives." BenchChem Technical Notes. Link

  • Chem-Impex. (n.d.). "8-Fluoroquinoline-2-carbaldehyde: Properties and Applications." Link

Sources

Method

Application Note: A Practical Guide to the Synthesis of Fluorinated Fluorescent Probes from Quinoline Aldehydes

Introduction: The Strategic Advantage of Fluorinated Quinoline Probes Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a privileged scaffold in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorinated Quinoline Probes

Quinoline, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, serves as a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid structure and inherent fluorescence properties make it an excellent foundation for the development of molecular probes and chemosensors.[1][3] The introduction of fluorine atoms into the quinoline core offers a powerful strategy for fine-tuning the probe's photophysical and chemical properties. Fluorination can enhance photostability, modulate electron density, and improve biocompatibility, leading to probes with superior performance in complex biological environments.[4][5]

Quinoline aldehydes are particularly valuable starting materials. The aldehyde group provides a versatile synthetic handle for introducing various recognition moieties through straightforward and high-yielding condensation reactions. This modularity allows for the rational design of probes tailored to detect specific analytes, such as metal ions, pH fluctuations, or reactive oxygen species, which are crucial in understanding cellular processes and disease pathogenesis.[3][6][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and application of fluorinated fluorescent probes derived from quinoline aldehydes. We will delve into the core synthetic principles, provide detailed, field-proven protocols, and discuss the causality behind key experimental choices.

Part 1: Core Synthetic Principles & Workflow

The synthesis of a functional fluorescent probe from a quinoline aldehyde precursor can be logically broken down into a multi-step workflow. The foundational strategy involves the covalent linkage of a recognition unit to the quinoline fluorophore via the aldehyde functionality.

The Central Role of Condensation Reactions

The aldehyde group on the quinoline scaffold is an electrophilic center, making it highly susceptible to reactions with nucleophiles. This reactivity is most commonly exploited through condensation reactions, such as the Knoevenagel or Schiff base formation, to append the analyte-sensing component of the probe.

  • Schiff Base Formation: Reaction of the quinoline aldehyde with a primary amine (R-NH₂) forms a C=N double bond (an imine). This is a widely used method for creating probes where the nitrogen atom can participate in metal ion coordination.[8][9]

  • Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups, e.g., malononitrile). This reaction is instrumental in extending the π-conjugated system of the fluorophore, which can lead to significant shifts in the probe's absorption and emission spectra.[10][11]

The choice of reaction partner is dictated by the desired target analyte. For instance, a hydrazine-containing molecule can be condensed with the quinoline aldehyde to create a probe for detecting metal ions like Cu²⁺.[12]

The Impact of Fluorine Substitution

Fluorine atoms can be incorporated into the quinoline scaffold either by starting with a pre-fluorinated quinoline aldehyde or through post-synthetic modification. The strategic placement of fluorine allows for the precise tuning of the probe's electronic properties. This substitution can lead to:

  • Enhanced Quantum Yields: Fluorination can increase the efficiency of the fluorescence process.[4][5]

  • Wavelength Modulation: The position and number of fluorine atoms can cause blue or red shifts in the emission spectra, allowing for the creation of probes with specific spectral characteristics.[4][5]

  • Improved Photostability: Fluorine substitution can make the probe more resistant to photobleaching during prolonged imaging experiments.

General Synthetic Workflow

The overall process follows a logical sequence from synthesis to application. This workflow ensures the creation of a well-characterized and validated molecular tool.

G cluster_synthesis Synthesis & Purification cluster_char Characterization cluster_app Application & Validation Start Fluorinated Quinoline Aldehyde Reaction Condensation Reaction (e.g., Knoevenagel) Start->Reaction Reagent Active Methylene or Amine Compound Reagent->Reaction Crude Crude Product Reaction->Crude Purify Purification (Chromatography/ Recrystallization) Crude->Purify Probe Pure Fluorinated Probe Purify->Probe NMR NMR (¹H, ¹³C, ¹⁹F) Probe->NMR MS Mass Spectrometry Probe->MS Spec UV-Vis & Fluorescence Spectroscopy Probe->Spec Test Analyte Titration Spec->Test Imaging Cellular Imaging Test->Imaging Data Data Analysis Imaging->Data

General workflow for probe synthesis and validation.

Part 2: Detailed Synthesis Protocol: A Case Study

This section provides a detailed, step-by-step protocol for the synthesis of a representative fluorinated fluorescent probe via a Knoevenagel condensation.

Objective: To synthesize a fluorescent probe by reacting 6-fluoroquinoline-4-carbaldehyde with malononitrile.

Reaction Scheme:

G cluster_reactants cluster_products R1 6-Fluoroquinoline- 4-carbaldehyde Catalyst Piperidine (cat.) Ethanol, Reflux plus + R2 Malononitrile P1 2-((6-Fluoroquinolin-4-yl)methylene)malononitrile Catalyst->P1

Knoevenagel condensation for probe synthesis.
Materials and Reagents
  • 6-Fluoroquinoline-4-carbaldehyde (1.0 eq)

  • Malononitrile (1.1 eq)

  • Piperidine (catalytic amount, ~0.1 eq)

  • Absolute Ethanol (reaction solvent)

  • Dichloromethane (DCM, for extraction)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Hexane and Ethyl Acetate (chromatography eluents)

Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-fluoroquinoline-4-carbaldehyde (1.0 eq) and absolute ethanol (20 mL). Stir the mixture at room temperature until the aldehyde is completely dissolved.

    • Rationale: Ethanol is a common, polar protic solvent that effectively dissolves the reactants and facilitates the reaction.

  • Addition of Reagents: To the stirred solution, add malononitrile (1.1 eq) followed by a catalytic amount of piperidine (~0.1 eq).

    • Rationale: Malononitrile is the active methylene compound. Piperidine, a weak base, is used to deprotonate the malononitrile, generating the carbanion nucleophile required for the Knoevenagel condensation. A slight excess of malononitrile ensures the complete consumption of the limiting aldehyde.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Heating provides the necessary activation energy for the reaction. TLC is a crucial and simple technique to visually track the disappearance of the starting materials and the appearance of the product spot.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane (DCM, 30 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x 20 mL) and brine (1x 20 mL).

    • Rationale: The aqueous washes remove any remaining piperidine catalyst and other water-soluble impurities. Brine helps to break any emulsions and further dry the organic layer.

  • Drying and Filtration: Dry the collected organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

    • Rationale: MgSO₄ is a drying agent that removes residual water from the organic solvent.

Purification

Purify the crude product using silica gel column chromatography. A gradient elution system of hexane and ethyl acetate (e.g., starting from 9:1 hexane:ethyl acetate) is typically effective.

  • Rationale: Column chromatography is essential for separating the desired product from unreacted starting materials and any side products, ensuring high purity for subsequent characterization and application.

Part 3: Characterization and Data Presentation

Accurate characterization is a non-negotiable step to validate the synthesis and understand the probe's properties.

Structural Verification
  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the chemical structure of the synthesized probe. The appearance of a singlet for the azomethine proton (CH=N) in the ¹H NMR spectrum around 8.5-8.8 ppm is a key indicator of successful Schiff base formation.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.

Photophysical Properties

The key performance indicators of a fluorescent probe are its photophysical properties. These should be measured in a relevant buffer or solvent system.

  • UV-Visible Absorption and Fluorescence Emission Spectroscopy: These techniques determine the maximum absorption (λₐₑₛ) and emission (λₑₘ) wavelengths.

  • Quantum Yield (ΦF): This measures the efficiency of fluorescence emission (photons emitted per photon absorbed). It is a critical metric for the brightness of the probe.[13]

  • Stokes Shift: The difference between the maximum absorption and emission wavelengths. A larger Stokes shift is desirable to minimize signal overlap.[13]

Table 1: Representative Photophysical Data for Fluorinated Quinoline Probes

Probe IDSubstituent (R)λₐₑₛ (nm)λₑₘ (nm)Quantum Yield (ΦF)Stokes Shift (nm)SolventReference
FQ-1 -CN4104850.6575DMSOFictional Data
FQ-2 -NO₂4355200.4085PBS (pH 7.4)Fictional Data
FQ-3 -OCH₃4004700.8270EthanolFictional Data

Note: The data in this table is illustrative. Actual values must be experimentally determined.

Part 4: Application Protocol - Detection of a Target Analyte

This section outlines a general protocol for evaluating the synthesized probe's response to a target analyte, using a metal ion (e.g., Zn²⁺) as an example. Quinoline-based probes are frequently used for zinc sensing.[3][8]

Protocol for Fluorescence Titration
  • Stock Solutions: Prepare a stock solution of the purified probe (e.g., 1 mM in DMSO) and a stock solution of the analyte (e.g., 10 mM ZnCl₂ in deionized water).

  • Working Solutions: In a series of cuvettes, add the appropriate buffer (e.g., HEPES, pH 7.4). Add a fixed amount of the probe stock solution to each cuvette to achieve a final concentration of 10 µM.

  • Titration: Add increasing concentrations of the ZnCl₂ stock solution to the cuvettes, ranging from 0 to several equivalents relative to the probe concentration.

  • Measurement: After a short incubation period (e.g., 5 minutes), measure the fluorescence emission spectrum of each sample using a spectrofluorometer. The excitation wavelength should be set to the probe's λₐₑₛ.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum (λₑₘ) against the concentration of the added analyte. This will reveal the nature of the response (e.g., "turn-on" or "turn-off") and allow for the calculation of the detection limit.[8]

This systematic approach provides a robust and self-validating method for developing novel fluorinated fluorescent probes, from initial design and synthesis to final application in sensing and imaging.

References

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties - ChemRxiv.
  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties | ChemRxiv.
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applic
  • Quinoline a Versatile Molecular Probe for Zinc Sensor: A Mini-Review.
  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases - Beilstein Journals.
  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC.
  • A Novel Fluorescent Sensor for Fe 3+ Based on a Quinoline Deriv
  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Deriv
  • A Comparative Analysis of the Fluorescent Properties of Quinoline Deriv
  • Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes - PubMed.
  • Synthesis of quinoline derivatives for fluorescent imaging certain bacteria - PubMed.
  • A simple quinoline derivative as fluorescent probe with high sensitivity and selectivity for Al3+ in aqueous solution - SciSpace.
  • Tunable fluorescent probes for detecting aldehydes in living systems - The Raj Group.
  • Synthesis of a Quinoline-Coumarin Fluorescent Probe and its Applications - ResearchG
  • Synthesis of novel fluorescent probes based on the Knoevenagel reaction: For the detection and removal of sulfides
  • A new fluorescent probe based on quinoline for detection of Al3+ and Fe3+ with “off–on–off” response in aqueous solution - RSC Publishing.
  • synthesis of quinoline derivatives and its applic
  • Turn on Fluorescent Probes for Selective Targeting of Aldehydes - PMC - NIH.

Sources

Application

Technical Application Note: Redox Functionalization of 8-Fluoroquinoline-5-carbaldehyde

[1] Introduction & Scaffold Significance The 8-fluoroquinoline-5-carbaldehyde (CAS 1936339-14-8) scaffold represents a critical "divergent intermediate" in the synthesis of next-generation metalloenzyme inhibitors, antib...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Scaffold Significance

The 8-fluoroquinoline-5-carbaldehyde (CAS 1936339-14-8) scaffold represents a critical "divergent intermediate" in the synthesis of next-generation metalloenzyme inhibitors, antibacterial fluoroquinolones, and PARP inhibitors.[1]

The strategic placement of the fluorine atom at the C8 position exerts a profound electronic effect on the quinoline ring, modulating the pKa of the ring nitrogen and altering the lipophilicity (


) of the final pharmacophore. However, the C5-aldehyde moiety is reactive and prone to auto-oxidation.[1] This guide provides standardized, high-yield protocols for converting this aldehyde into its two primary stable derivatives: the carboxylic acid  (via oxidation) and the alcohol  (via reduction), alongside a reductive amination gateway.
Chemical Profile[1][2][3][4][5][6][7][8][9]
  • Compound: 8-Fluoroquinoline-5-carbaldehyde[1][2][3]

  • Molecular Weight: 175.16 g/mol [1][4]

  • Storage: Store at 2–8°C under Argon/Nitrogen. Hygroscopic and air-sensitive.[1]

  • Solubility: Soluble in DCM, MeOH, DMSO, DMF; sparingly soluble in water.

Reaction Pathways Overview

The following decision tree illustrates the controlled divergence from the parent aldehyde.

RedoxPathways cluster_conditions Reaction Conditions Aldehyde 8-Fluoroquinoline- 5-carbaldehyde Acid 8-Fluoroquinoline- 5-carboxylic acid Aldehyde->Acid OXIDATION NaClO2, NaH2PO4 (Pinnick) Alcohol (8-Fluoroquinolin- 5-yl)methanol Aldehyde->Alcohol REDUCTION NaBH4, MeOH Amine 5-(Aminomethyl)- 8-fluoroquinoline Aldehyde->Amine RED. AMINATION R-NH2, NaBH(OAc)3

Figure 1: Divergent synthetic pathways for 8-fluoroquinoline-5-carbaldehyde.

Protocol A: Oxidation to Carboxylic Acid (Pinnick Method)

Target Product: 8-Fluoroquinoline-5-carboxylic acid Rationale: The Pinnick oxidation (NaClO


) is selected over Jones Reagent (CrO

) or Permanganate (KMnO

).[1]
  • Selectivity: It avoids N-oxidation of the quinoline nitrogen, a common side reaction with peroxides or peracids.

  • Mildness: It preserves the C8-Fluorine bond, which can be labile under harsh nucleophilic conditions.

Materials
  • Substrate: 8-Fluoroquinoline-5-carbaldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO

    
    , 80% tech grade) (1.5 equiv)
    
  • Scavenger: 2-Methyl-2-butene (10 equiv) – Critical to scavenge HOCl by-product.[1]

  • Buffer: Sodium Dihydrogen Phosphate (NaH

    
    PO
    
    
    
    ) (1.0 equiv)
  • Solvent:

    
    -Butanol / Water (3:1 v/v)[1]
    
Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 8-fluoroquinoline-5-carbaldehyde (1.0 g, 5.7 mmol) in 20 mL of

    
    -BuOH. Add 6 mL of water.
    
  • Scavenger Addition: Add 2-methyl-2-butene (6.0 mL, ~57 mmol). Note: This reagent is volatile; keep the flask cool.

  • Buffer Addition: Add solid NaH

    
    PO
    
    
    
    (0.68 g, 5.7 mmol) to the stirred mixture.
  • Oxidant Addition: Dissolve NaClO

    
      (0.77 g, 8.5 mmol) in 5 mL of water. Add this solution dropwise to the reaction flask over 10 minutes at room temperature.
    
    • Observation: The reaction may turn slightly yellow.

  • Monitoring: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[1][3] The aldehyde spot (higher R

    
    ) should disappear, replaced by the baseline acid spot.
    
  • Work-up:

    • Concentrate the mixture under reduced pressure to remove

      
      -BuOH and excess scavenger.[1]
      
    • Dilute the aqueous residue with 10 mL water.

    • Acidification: Carefully adjust pH to ~3–4 using 1N HCl. The carboxylic acid product often precipitates at this stage.

    • Extraction: If no precipitate forms, extract with EtOAc (3 x 20 mL).

  • Purification: Dry organic layers over Na

    
    SO
    
    
    
    , filter, and concentrate. Recrystallize from EtOH or acetonitrile if necessary.

Expected Yield: 85–95%[1]

Protocol B: Reduction to Alcohol (Borohydride Method)

Target Product: (8-Fluoroquinolin-5-yl)methanol Rationale: Sodium Borohydride (NaBH


) is preferred over Lithium Aluminum Hydride (LiAlH

).[1] LiAlH

is too aggressive and can reduce the electron-deficient quinoline ring (1,2-reduction) or defluorinate the C8 position. NaBH

is chemoselective for the aldehyde.
Materials
  • Substrate: 8-Fluoroquinoline-5-carbaldehyde (1.0 equiv)

  • Reductant: Sodium Borohydride (NaBH

    
    ) (1.1 equiv)
    
  • Solvent: Methanol (anhydrous preferred)

  • Quench: Saturated NH

    
    Cl solution
    
Step-by-Step Procedure
  • Dissolution: Dissolve 8-fluoroquinoline-5-carbaldehyde (1.0 g, 5.7 mmol) in 15 mL of methanol in a flask cooled to 0°C (ice bath).

  • Addition: Add NaBH

    
      (0.24 g, 6.3 mmol) portion-wise over 5 minutes.
    
    • Caution: Hydrogen gas evolution will occur. Ensure venting.

  • Reaction: Remove the ice bath and stir at room temperature for 30–60 minutes.

    • Validation: TLC (Hexane:EtOAc 1:[1]1) will show conversion to a more polar spot (Alcohol).

  • Quench: Slowly add 5 mL of saturated NH

    
    Cl solution to quench excess hydride. Stir for 10 minutes.
    
  • Work-up:

    • Remove methanol under reduced pressure.

    • Dissolve residue in DCM (30 mL) and wash with water (10 mL).

    • Wash the organic layer with brine, dry over MgSO

      
      , and concentrate.
      
  • Purification: The product is usually pure enough for subsequent steps. If needed, purify via flash chromatography (SiO

    
    , 0-5% MeOH in DCM).
    

Expected Yield: >90%

Comparative Data Summary

ParameterPinnick Oxidation (Acid)NaBH4 Reduction (Alcohol)
Reagent NaClO

/ NaH

PO

NaBH

Solvent

-BuOH / H

O
MeOH
Temp/Time 25°C / 2–4 h0°C

25°C / 1 h
Selectivity High (Aldehyde only)High (Carbonyl only)
Risk Factor HOCl generation (use scavenger)H

evolution
Typical Yield 85–95%90–98%

Troubleshooting & Optimization

Issue: Defluorination (Loss of F at C8)
  • Cause: Harsh nucleophilic conditions (e.g., using strong bases like hydroxide at high temps) can displace the fluorine via S

    
    Ar, especially since the C5-carbonyl makes the ring electron-deficient.
    
  • Solution: Maintain pH < 10 during work-ups. Avoid LiAlH

    
    .
    
Issue: Over-oxidation (N-Oxide formation)[1]
  • Cause: Using peracids (mCPBA) or H

    
    O
    
    
    
    without metal catalysts.
  • Solution: Stick to the Pinnick protocol. If using H

    
    O
    
    
    
    , use a catalyst like Methyltrioxorhenium (MTO) or simply switch to NaClO
    
    
    .
Issue: Solubility
  • Observation: The carboxylic acid product may be zwitterionic and water-soluble at neutral pH.[1]

  • Solution: Ensure the pH is adjusted to the isoelectric point (typically pH 3–4 for quinoline acids) to maximize precipitation.

References

  • Pinnick Oxidation Protocol: BenchChem. Application Notes and Protocols for the Oxidation of Aldehydes to Carboxylic Acids. Link

  • Quinoline Synthesis Context: Muscia, G. C., et al. Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 2007.[5] Link

  • Aldehyde Reduction Standards: LibreTexts Chemistry. Reduction of Aldehydes and Ketones. Link

  • Specific Quinoline Data: Kudelko, A., et al. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. Molecules, 2020.[6][7] Link

  • Compound Data: AK Scientific. Safety Data Sheet: 8-Fluoroquinoline-5-carbaldehyde. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 8-Fluoroquinoline-5-carbaldehyde

Ticket System Status: [ONLINE] Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Reference ID: FQC-5-CHO-OPT Introduction: The Synthetic Challenge You are likely accessing this...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System Status: [ONLINE] Topic: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist Reference ID: FQC-5-CHO-OPT

Introduction: The Synthetic Challenge

You are likely accessing this guide because your current yields for 8-fluoroquinoline-5-carbaldehyde are sub-optimal (<30%) or you are struggling with regioselectivity.

The synthesis of this scaffold is deceptively difficult due to the electronic conflict between the fluorine atom at C8 (inductively withdrawing) and the nitrogen heteroatom . The 5-position is electronically favored for electrophilic substitution, but the deactivating nature of the ring often leads to harsh conditions that degrade the aldehyde product.

This guide treats your synthesis as a "Technical Support Ticket," breaking down the workflow into modular troubleshooting steps.

Ticket #001: Route Selection & Strategy

User Query: "Which pathway gives the highest consistency? Direct formylation or oxidation?"

Technical Resolution: Direct formylation (Vilsmeier-Haack) on 8-fluoroquinoline is often poor due to the deactivated pyridine ring. The two most robust industrial routes are Oxidation of the Methyl Precursor (Route A) and Halogen-Lithium Exchange (Route B).

Decision Matrix: Select Your Workflow

RouteSelection Start Start: Select Precursor Q1 Do you have 2-Fluoro-5-methylaniline? Start->Q1 Q2 Do you have 5-Bromo-8-fluoroquinoline? Q1->Q2 No RouteA ROUTE A: Modified Skraup + Oxidation (Scalable, lower cost) Q1->RouteA Yes RouteB ROUTE B: Cryogenic Lithiation (High yield, expensive) Q2->RouteB Yes Source Acquire Precursors Q2->Source No

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on available starting materials.

Ticket #002: Optimizing the Methyl Precursor (Route A)

Issue: "My Skraup reaction to make 8-fluoro-5-methylquinoline turned into a black tar/polymer."

Root Cause: The Skraup reaction (aniline + glycerol + H₂SO₄) is notoriously exothermic. The fluorine substituent destabilizes the intermediate, making it prone to polymerization.

Protocol Optimization: The "Sulfo-Mix" Method

Instead of adding reagents directly to hot acid, use a moderated addition protocol.

Step-by-Step Protocol:

  • Reagents: 2-Fluoro-5-methylaniline (1.0 eq), Sodium 3-nitrobenzenesulfonate (oxidant, 1.2 eq), Glycerol (3.0 eq), Sulfuric acid (65% oleum mixed with conc. H₂SO₄).[1][2][3][4]

  • Moderation: Pre-mix the aniline, glycerol, and oxidant.

  • Addition: Add this mixture dropwise to the sulfuric acid heated to 140°C.

  • Temperature Control: Maintain internal temp between 140-150°C. Do not exceed 160°C.

  • Workup: Pour onto ice, neutralize with NH₄OH (not NaOH, to avoid hydrolysis), and steam distill if possible to separate from tars.

Yield Expectation: 60-75% (vs. 30% in standard batch mode).

Ticket #003: The Oxidation Bottleneck (SeO₂)

Issue: "Oxidation of 8-fluoro-5-methylquinoline with Selenium Dioxide (SeO₂) yields the carboxylic acid or incomplete conversion."

Technical Insight: This is the most critical step. SeO₂ (Riley Oxidation) is moisture-sensitive. Water in the system converts the intermediate aldehyde hydrate into a carboxylic acid. Conversely, "old" SeO₂ often has a surface layer of reduced selenium, lowering activity.

Troubleshooting Guide: SeO₂ Oxidation
SymptomProbable CauseCorrective Action
Product is Carboxylic Acid Water present in solvent/reagents.[5]Use anhydrous 1,4-dioxane . Add 4Å molecular sieves to the flask.
Low Conversion (<40%) SeO₂ surface passivation.Sublime SeO₂ before use or use freshly opened reagent.
Over-oxidation/Tars Temperature too high (>100°C).Run at 60-80°C ; monitor by TLC every hour.
Selenium Contamination Colloidal Se formation.Filter hot through Celite.[4] Wash with EDTA solution during workup.
Optimized Protocol (Route A, Step 2)
  • Setup: Flame-dry a 2-neck flask under Argon.

  • Solvent: Anhydrous 1,4-Dioxane (Xylene requires higher temps, risking over-oxidation).

  • Stoichiometry: 1.0 eq Substrate : 1.3 eq SeO₂.

  • Reaction: Heat to 80°C. Monitor disappearance of the methyl spot.

  • Quench: Filter through Celite while warm. Evaporate solvent.[4]

  • Purification: Flash chromatography (Hexane/EtOAc). The aldehyde is less polar than the acid byproduct.

Ticket #004: The "Nuclear Option" (Route B - Lithiation)

Issue: "I need >90% purity and cannot separate the aldehyde from the methyl starting material."

Technical Resolution: If Route A fails, switch to Halogen-Lithium Exchange . This method is chemically cleaner but requires strict cryogenic conditions.

Mechanism & Workflow

Lithiation Substrate 5-Bromo-8-fluoroquinoline LiReagent n-BuLi (1.1 eq) -78°C, THF Substrate->LiReagent Exchange Intermediate Lithio-Intermediate (Unstable > -60°C) LiReagent->Intermediate Quench DMF (3.0 eq) Electrophile Intermediate->Quench Formylation Product 8-Fluoroquinoline- 5-carbaldehyde Quench->Product Hydrolysis

Figure 2: Reaction pathway for the lithiation-formylation sequence.

Critical Control Points:

  • Temperature: Must be maintained at -78°C . The 8-fluoro group makes the ring electron-deficient; warmer temperatures will cause the lithiated species to attack unreacted starting material (dimerization).

  • Quench: Add anhydrous DMF rapidly at -78°C, then allow to warm to 0°C slowly.

  • Acid Hydrolysis: The intermediate is a hemiaminolate. Quench with saturated NH₄Cl or dilute HCl to release the aldehyde.

Validation Data

When you isolate the product, verify against these parameters to ensure structural integrity:

ParameterExpected ValueNotes
Appearance Pale yellow solidDarkens upon air exposure (store under Ar).
¹H NMR (CHO) δ 10.2 - 10.5 ppm (s, 1H)Distinct singlet, downfield.
¹⁹F NMR δ -120 to -130 ppmDiagnostic for 8-F substitution.
IR (C=O) ~1690-1700 cm⁻¹Strong aldehyde stretch.

References

  • Skraup Synthesis Optimization

    • Patent: Davis, R. et al. "Process for preparing quinoline bases." U.S. Patent 5,700,942. Issued Dec 23, 1997. Link

    • Context: Describes the moderation of the Skraup reaction to improve yields of methylquinolines.
  • Selenium Dioxide Oxidation (Riley Oxidation)

    • Article: Shaikh, N. et al. "Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines."[6] Journal of Chemical Research, 2006. Link

    • Context: Validates the oxidation of methyl groups on the quinoline ring to aldehydes using SeO₂ in dioxane/xylene.
  • Lithiation & Formylation Strategy

    • Procedure: Brown, W. D. et al. "Synthesis of 5-Bromo-8-Nitroisoquinoline."[7] Organic Syntheses, Vol. 81, p. 98 (2005). Link

    • Context: While for isoquinoline, this peer-reviewed procedure details the halogen handling and purification logic applicable to the quinoline isomer.
  • General Quinoline Chemistry

    • Review: "Synthesis, Reactions and Medicinal Uses of Quinoline."[8] Pharma Guideline. Link

    • Context: General reactivity profiles for electrophilic substitution

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification Guide for 8-Fluoroquinoline-5-carbaldehyde

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven methodologies for isolating high-purity 8-fluoroquinoline-5-carbaldehyde (CAS: 1936339-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides drug development professionals and synthetic chemists with field-proven methodologies for isolating high-purity 8-fluoroquinoline-5-carbaldehyde (CAS: 1936339-14-8). Due to the electronic properties of the fluorinated quinoline ring, synthesis often yields closely related impurities that resist standard recrystallization.

Troubleshooting FAQs

Q1: My crude 8-fluoroquinoline-5-carbaldehyde shows a secondary aldehyde peak in the ¹H-NMR spectrum around 10.3 ppm. What is this, and how do I remove it? A1: This secondary peak is likely the C7-regioisomer (8-fluoroquinoline-7-carbaldehyde). Formylation reactions (such as Vilsmeier-Haack or Duff reactions) on 8-substituted quinolines frequently yield a mixture of C5 and C7 formylated products [1]. Mechanistic Causality: The fluorine atom at the C8 position exerts an inductive electron-withdrawing effect but also donates electron density through resonance, directing electrophilic aromatic substitution to both the ortho (C7) and para (C5) positions. Because these regioisomers have nearly identical solubility profiles, they co-crystallize. Resolution: Standard recrystallization is insufficient. You must use silica gel column chromatography (see Protocol 2) to exploit the slight difference in polarity caused by the dipole moment of the C5 vs. C7 aldehyde groups.

Q2: I synthesized the aldehyde via oxidation of (8-fluoroquinolin-5-yl)methanol, but LC-MS indicates an [M+16] impurity. How can I isolate the pure aldehyde? A2: An [M+16] mass shift (+1 oxygen) strongly indicates over-oxidation to 8-fluoroquinoline-5-carboxylic acid. This is a common artifact when using strong oxidants (e.g., KMnO₄) or if a Swern/Dess-Martin oxidation is exposed to excess moisture. Mechanistic Causality: Aldehydes are highly susceptible to further oxidation into carboxylic acids in the presence of water and oxidants, forming a stable hydrate intermediate that oxidizes further. Resolution: Perform a mild acid-base extraction (see Protocol 1). The carboxylic acid will deprotonate in a mildly alkaline aqueous solution (forming a water-soluble carboxylate salt), while the target aldehyde remains in the organic layer.

Q3: We used a palladium-catalyzed carbonylation of 5-bromo-8-fluoroquinoline. The product is dark brown/black and fails downstream biological assays. What is the best removal strategy? A3: The dark discoloration and assay toxicity are classic signs of residual palladium complexes. Mechanistic Causality: The lone pair on the quinoline nitrogen acts as a strong ligand for transition metals. During standard aqueous workups, the metal remains coordinated to the product and partitions into the organic phase rather than washing away. Resolution: Treat the organic solution with a functionalized silica metal scavenger, such as a thiol-functionalized resin, which outcompetes the quinoline nitrogen for palladium coordination (see Protocol 3).

Experimental Protocols

Protocol 1: Mild Acid-Base Extraction (Removal of Carboxylic Acid)

Self-Validating System: The aqueous layer can be acidified with 1M HCl to precipitate the carboxylic acid impurity, confirming successful removal and mass balance.

  • Dissolve the crude 8-fluoroquinoline-5-carbaldehyde in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 0.1 M.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8). Caution: Vent the funnel frequently to release CO₂ gas.

  • Separate the layers. The over-oxidized 8-fluoroquinoline-5-carboxylic acid partitions into the aqueous layer as a sodium salt.

  • Wash the organic layer once with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the acid-free aldehyde.

Protocol 2: Silica Gel Chromatography (Separation of Regioisomers)

Self-Validating System: TLC analysis should show two distinct spots. The C5-aldehyde typically elutes slightly faster than the C7-aldehyde due to intramolecular dipole cancellation.

  • Prepare a silica gel column using a non-polar solvent (e.g., Hexanes).

  • Dry-load the crude mixture onto a small amount of silica gel and apply it to the top of the column.

  • Elute using a gradient solvent system starting from 90:10 Hexanes:Ethyl Acetate and slowly increasing polarity to 70:30.

  • Collect fractions and monitor via TLC (UV visualization at 254 nm).

  • Pool the fractions containing the pure C5-isomer (higher Rf value) and evaporate the solvent under reduced pressure.

Protocol 3: Metal Scavenging (Removal of Pd/Cu Residues)

Self-Validating System: The organic solution will visibly transition from dark brown/black to a clear pale yellow as the metal is successfully sequestered by the resin.

  • Dissolve the contaminated aldehyde in a polar aprotic solvent (e.g., THF or DMF) or dichloromethane.

  • Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at a loading of 5 equivalents relative to the theoretical metal catalyst used.

  • Stir the suspension vigorously at 40°C for 2–4 hours. Causality: Heating increases the kinetic lability of the metal-quinoline bond, allowing the thiol resin to capture the metal.

  • Filter the mixture through a pad of Celite to remove the resin.

  • Wash the filter cake with excess solvent and concentrate the filtrate to recover the metal-free product.

Quantitative Data Presentation

Impurity TypeChemical IdentityOrigin / CausalityPhysical Difference vs. ProductRecommended Removal Method
Regioisomer 8-Fluoroquinoline-7-carbaldehydeNon-selective electrophilic aromatic substitutionSlight difference in dipole moment (ΔRf ~0.1)Silica Gel Chromatography
Over-oxidation 8-Fluoroquinoline-5-carboxylic acidExcess oxidant / moisture exposureAcidic proton (pKa ~4.5) allows salt formationAcid-Base Extraction (NaHCO₃)
Metal Residue Palladium / Copper complexesCross-coupling / carbonylation catalystsHigh affinity for soft ligands (thiols)Thiol-functionalized Silica Scavenger
Starting Material (8-Fluoroquinolin-5-yl)methanolIncomplete oxidation reactionHydroxyl group increases polarity (ΔRf ~0.3)Silica Gel Chromatography

Purification Workflow Visualization

G Crude Crude 8-Fluoroquinoline- 5-carbaldehyde Analysis Impurity Profiling (LC-MS / NMR) Crude->Analysis Acid Over-oxidation: Carboxylic Acid Analysis->Acid Regio Regioisomers: C7-carbaldehyde Analysis->Regio Metal Catalyst Residue: Pd / Cu Analysis->Metal Ext Acid-Base Extraction (NaHCO3 Wash) Acid->Ext Chroma Silica Column Chromatography Regio->Chroma Scav Metal Scavenger Resin Treatment Metal->Scav Pure Purified 8-Fluoroquinoline-5-carbaldehyde Ext->Pure Chroma->Pure Scav->Pure

Decision matrix for the purification of 8-fluoroquinoline-5-carbaldehyde based on impurity.

References

  • Wantulok, J., Szala, M., Quinto, A., Nycz, J. E., Giannarelli, S., Sokolova, R., Książek, M., & Kusz, J. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053.[Link]

Troubleshooting

Stability of 8-fluoroquinoline-5-carbaldehyde in acidic vs basic media

Technical Support Center: 8-Fluoroquinoline-5-carbaldehyde Subject: Stability & Handling Guide for Acidic vs. Basic Media Ticket ID: #FQ5-STAB-001 Responder: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 8-Fluoroquinoline-5-carbaldehyde Subject: Stability & Handling Guide for Acidic vs. Basic Media Ticket ID: #FQ5-STAB-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

Welcome to the technical support hub for 8-fluoroquinoline-5-carbaldehyde . As a scaffold in kinase inhibitor discovery, this molecule possesses a unique "push-pull" electronic structure that dictates its stability.

  • The "Safe" Zone (Acidic): The compound is generally stable in acidic media, though it is prone to reversible hydration and acetal formation.

  • The "Danger" Zone (Basic): The compound is highly unstable in strong basic media due to the Cannizzaro reaction (disproportionation) and potential Nucleophilic Aromatic Substitution (SnAr) at the C-8 position.

Part 1: Acidic Media – The "Safe Harbor" (With Caveats)

In acidic environments (pH < 4), the quinoline nitrogen is protonated (


). This cationic charge stabilizes the ring against oxidation but significantly increases the electrophilicity of the aldehyde carbonyl.
Common Issue: "My LC-MS shows a mass of M+18 or M+32."

Diagnosis: You are observing Solvent Adduct Formation . Because the protonated quinoline ring is strongly electron-withdrawing, the aldehyde carbon becomes hyper-electrophilic.

  • In Aqueous Acid: Water attacks the carbonyl to form a gem-diol (hydrate) (

    
    ).
    
  • In Methanolic Acid: Methanol attacks to form a hemiacetal (

    
    ).
    

Status: Reversible. These are artifacts of the solution state. Upon isolation or neutralization, the equilibrium usually reverts to the free aldehyde.

Protocol: Stability Check in Acid
  • Dissolve 1 mg of compound in 1 mL of Acetonitrile/0.1% Formic Acid (Do not use Methanol to avoid acetal confusion).

  • Inject immediately into LC-MS.

  • Incubate at RT for 4 hours.

  • Re-inject.

    • Pass Criteria: Purity change < 2%.

    • Note: If the hydrate peak is dominant, check the UV trace. The chromophore should remain identical to the parent.

Part 2: Basic Media – The "Minefield"

WARNING: Avoid prolonged exposure to bases (NaOH, KOH,


) or nucleophilic solvents.
Mechanism 1: The Cannizzaro Reaction (Primary Failure Mode)

The 5-carbaldehyde group has no


-hydrogens . In the presence of hydroxide bases, it cannot enolize. Instead, it undergoes disproportionation :
  • Molecule A is oxidized to 8-fluoroquinoline-5-carboxylic acid .

  • Molecule B is reduced to (8-fluoroquinolin-5-yl)methanol .

  • Result: 50% loss of starting material yield instantly.

Mechanism 2: Nucleophilic Aromatic Substitution ( )

The 8-fluoro substituent is activated by the electron-deficient quinoline ring. While C-2 and C-4 are the primary sites for nucleophilic attack in unsubstituted quinoline, the 8-position becomes vulnerable when strong nucleophiles (like alkoxides or thiols) are present, especially if the reaction is heated.

Visualizing the Degradation Pathways

degradation_pathways Start 8-Fluoroquinoline- 5-carbaldehyde Acid Acidic Media (H+) Start->Acid Base Basic Media (OH-) Start->Base Hydrate Gem-Diol (Hydrate) (Reversible) Acid->Hydrate + H2O Acetal Hemiacetal/Acetal (If Alcohol present) Acid->Acetal + ROH Cannizzaro Cannizzaro Reaction (Disproportionation) Base->Cannizzaro Fast (Major) SnAr SnAr at C-8 (Displacement of F) Base->SnAr Slow (Heat/Strong Nuc) Alcohol Alcohol Derivative Cannizzaro->Alcohol AcidProd Carboxylic Acid Cannizzaro->AcidProd

Figure 1: Reaction pathways in acidic vs. basic media. Note that basic degradation is irreversible.

Part 3: Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Low yield in basic workup Cannizzaro DisproportionationAvoid NaOH/KOH washes. Use buffered solutions (Phosphate pH 7) or mild bicarbonate. Keep cold (

).
M+18 peak in LCMS Hydrate formation (Acidic mobile phase)None needed. This is an artifact of the analysis. Confirm by NMR in

(aldehyde proton at ~10 ppm).
Yellow solid turns white Oxidation to Carboxylic AcidAir oxidation. Store under Argon/Nitrogen at

.
New spot on TLC in MeOH Hemiacetal formationDo not use Methanol for storage or reaction unless intended. Switch to DCM, THF, or Acetonitrile.
Q: Can I use this aldehyde in a reductive amination?

A: Yes, but order of addition matters.

  • Do NOT premix the aldehyde and amine in strong base.

  • Recommended: Mix aldehyde + amine in slightly acidic conditions (Acetic acid, pH 5-6) to form the imine first, then add the reducing agent (

    
    ). This avoids the basic instability window.
    
Q: How should I store the solid?

A: The 8-fluoro group makes the ring electron-poor, but the aldehyde is the weak link.

  • Temperature:

    
     is mandatory for long-term storage.
    
  • Atmosphere: Inert gas (Argon preferred over Nitrogen for density).

  • Container: Amber glass (light sensitive).

Part 4: Summary Data Tables

Table 1: Stability Profile
ConditionStability RatingMajor Species FormedReversibility
0.1 M HCl (aq) ⭐⭐⭐ (Good)Hydrate (Gem-diol)Yes (upon neutralization)
0.1 M NaOH (aq) ❌ (Critical Failure)Alcohol + Acid (Cannizzaro)No (Irreversible)
Methanol (Neutral) ⭐⭐ (Fair)Hemiacetal EquilibriumYes (Evaporation)
Air Exposure ⭐ (Poor)Carboxylic AcidNo

References

  • Reactivity of Quinoline Carbaldehydes

    • Mechanism:[1][2][3][4][5][6] Aromatic aldehydes lacking

      
      -hydrogens undergo disproportionation (Cannizzaro) in strong base.[2][6]
      
    • Source:

  • Nucleophilic Arom

    
    ) :
    
    • Mechanism:[1][2][3][4][5][6] Electron-deficient heterocycles (like quinoline) substituted with halogens (F, Cl) are susceptible to nucleophilic attack, particularly at positions ortho/para to the nitrogen.

    • Source:

  • Electronic Effects of Fluorine

    • Context: The 8-fluoro substituent exerts an inductive electron-withdrawing effect, lowering the of the quinoline nitrogen and increasing the electrophilicity of the C-5 aldehyde.
    • Source:

  • General Handling of Aromatic Aldehydes

    • Context: Oxidation of aromatic aldehydes to carboxylic acids is a radical-chain mechanism acceler
    • Source:

Sources

Optimization

Overcoming steric hindrance in 8-fluoroquinoline-5-carbaldehyde derivatization

Welcome to the Technical Support Center for Advanced Quinoline Derivatization . This guide is designed for researchers, application scientists, and drug development professionals facing synthetic bottlenecks with hindere...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Quinoline Derivatization . This guide is designed for researchers, application scientists, and drug development professionals facing synthetic bottlenecks with hindered quinoline scaffolds.

Below, we address the specific mechanistic challenges of derivatizing 8-fluoroquinoline-5-carbaldehyde and provide field-proven, self-validating protocols to overcome them.

Diagnostic Workflow: Overcoming Steric Hindrance

G Start 8-Fluoroquinoline-5-carbaldehyde Derivatization Issue Analyze Identify Reaction Class Start->Analyze RA Reductive Amination (Bulky Amines) Analyze->RA Wittig Olefination (Wittig/HWE) Analyze->Wittig Grignard Nucleophilic Addition (Grignard/RMgX) Analyze->Grignard Sol_RA Use Ti(O-iPr)4 pre-complexation Reduce with NaBH3CN RA->Sol_RA Steric Clash at C4 Sol_Wittig Use highly reactive ylides Elevate Temp (110°C) Wittig->Sol_Wittig Low Conversion Sol_Grignard Add CeCl3 (Organocerium) to prevent reduction Grignard->Sol_Grignard Enolization/Reduction Success Successful Derivatization High Yield Isolated Sol_RA->Success Sol_Wittig->Success Sol_Grignard->Success

Diagnostic workflow for overcoming C4 peri-steric hindrance in 5-position quinoline derivatization.

Troubleshooting FAQs

Q1: Why do standard reductive amination protocols yield <15% with 8-fluoroquinoline-5-carbaldehyde? Answer: The primary barrier is the peri-steric hindrance imposed by the C4-hydrogen atom adjacent to the C5-carbaldehyde group. When a nucleophile approaches the carbonyl carbon, it must do so along the Bürgi-Dunitz trajectory (~107°). The C4-proton physically blocks this optimal approach angle, a well-documented issue in quinoline-5-carbaldehyde derivatization that often leads to excessive steric hindrance and stalled reactions[1]. Additionally, the 8-fluoro group exerts a strong electron-withdrawing inductive (-I) effect. While this slightly increases the electrophilicity of the aldehyde, it also destabilizes the transition state of the initial nucleophilic attack by reducing the overall polarizability of the ring system.

Q2: My Wittig olefination stalls at low conversion. What is the mechanistic workaround? Answer: Standard Wittig reactions (e.g., using Ph₃P=CH₂ in THF at room temperature) fail because the formation of the oxaphosphetane intermediate is highly sensitive to steric crowding at the electrophilic carbon. To overcome this, you must increase the thermal energy of the system to surpass the elevated activation energy barrier. Switch to a higher-boiling polar aprotic solvent like toluene and run the reaction at 110 °C. Using a more reactive, non-stabilized ylide generated with a strong, non-nucleophilic base (like NaHMDS) ensures that the ylide remains active long enough to force the equilibrium forward.

Q3: Grignard additions are resulting in reduction rather than addition. How do I fix this? Answer: This is a classic symptom of steric hindrance. When the carbonyl carbon is blocked, the Grignard reagent acts as a base or a hydride donor (via β-hydride transfer) rather than a nucleophile, leading to enolization or reduction to the primary alcohol. To solve this, convert your Grignard reagent to an organocerium intermediate. Organocerium reagents are strictly nucleophilic and highly oxophilic, but remarkably non-basic, allowing them to react efficiently with sterically hindered carbonyls without triggering competitive reduction or enolization pathways[2],[3].

Standardized Experimental Protocols

Protocol 1: Ti(O-iPr)₄-Mediated Reductive Amination

Objective: Overcome C4 steric clash during imine formation with bulky secondary amines.

  • Imine Formation: To a flame-dried Schlenk flask under N₂, add 8-fluoroquinoline-5-carbaldehyde (1.0 eq) and the target amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Lewis Acid Activation: Add Ti(O-iPr)₄ (2.0 eq) dropwise at room temperature. Stir the mixture at 60 °C for 12 hours.

    • Causality: Ti(O-iPr)₄ acts as both a Lewis acid to activate the sterically hindered carbonyl and a water scavenger to drive the equilibrium toward the iminium intermediate.

  • Reduction: Cool the mixture to 0 °C and add NaBH₃CN (1.5 eq) dissolved in anhydrous methanol (1 mL/mmol). Stir for an additional 4 hours at room temperature.

  • Self-Validating Quench & Isolation: Quench with 1M NaOH to precipitate titanium salts as a white solid (visual confirmation of successful quench). Filter through a Celite pad to prevent emulsions, extract the filtrate with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Organocerium-Mediated Grignard Addition

Objective: Prevent β-hydride reduction and enolization during nucleophilic addition.

  • Cerium Activation: Heat anhydrous CeCl₃ (1.5 eq) under high vacuum at 140 °C for 2 hours. Cool to room temperature and suspend in anhydrous THF (0.5 M). Stir vigorously for 2 hours to form a uniform white suspension.

  • Organocerium Formation: Cool the suspension to -78 °C and add the Grignard reagent (RMgBr, 1.5 eq) dropwise. Stir for 1 hour at -78 °C.

    • Causality: The transmetalation forms an organocerium species, which is highly nucleophilic but significantly less basic than the parent Grignard, preventing the undesired reduction of the hindered aldehyde[3].

  • Nucleophilic Attack: Add a solution of 8-fluoroquinoline-5-carbaldehyde (1.0 eq) in THF dropwise. Stir for 2 hours at -78 °C, then slowly allow the reaction to warm to 0 °C.

  • Quench & Isolate: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and purify via flash chromatography.

Quantitative Optimization Data

The following table summarizes the performance of standard versus optimized conditions for 8-fluoroquinoline-5-carbaldehyde derivatization based on internal validation and literature precedents.

Derivatization PathwayStandard Reagents & ConditionsTypical Yield (%)Optimized Reagents & ConditionsOptimized Yield (%)Mechanistic Rationale
Reductive Amination Amine, NaBH(OAc)₃, DCE, rt, 24h< 15%Amine, Ti(O-iPr)₄, NaBH₃CN, 60 °C82 - 88%Ti(O-iPr)₄ acts as a Lewis acid and water scavenger, forcing iminium formation despite C4 steric clash.
Wittig Olefination Ph₃P=CH₂, THF, rt, 12h< 10%Ph₃P=CH₂, Toluene, 110 °C, 24h75 - 80%Elevated thermal energy overcomes the high activation barrier for oxaphosphetane formation.
Nucleophilic Addition RMgBr, THF, 0 °C25% (Mostly reduced)RMgBr + CeCl₃, THF, -78 °C85 - 90%Organocerium is highly oxophilic and non-basic, preventing β-hydride transfer (reduction)[2].

References

  • Baez-Santos, Y. M., et al. "X-ray Structural and Biological Evaluation of a Series of Potent and Highly Selective Inhibitors of Human Coronavirus Papain-like Proteases." Journal of Medicinal Chemistry, 2014.[1] URL:[Link]

  • Shang, X., & Liu, H. J. "Cerium(III) Amide Enolate. Addition to Aldehydes and Ketones." Synthetic Communications, 1994.[2] URL:[Link]

  • Matos, P. M., et al. "A New Organocatalytic Desymmetrization Reaction Enables the Enantioselective Total Synthesis of Madangamine E." Journal of the American Chemical Society, 2022.[3] URL:[Link]

Sources

Troubleshooting

Technical Guide: Column Chromatography Conditions for Separating Fluorinated Quinolines

Introduction: The Dual Challenge of Fluorinated Quinolines Separating fluorinated quinolines presents a unique chromatographic paradox. You are dealing with a basic nitrogen heterocycle (prone to silanol interactions and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Dual Challenge of Fluorinated Quinolines

Separating fluorinated quinolines presents a unique chromatographic paradox. You are dealing with a basic nitrogen heterocycle (prone to silanol interactions and tailing) modified by fluorine atoms (which introduce high lipophilicity and unique electronic effects).

Standard protocols often fail because they treat the molecule as just "another organic base" or "just a lipophilic compound." Success requires a strategy that addresses both the pKa of the quinoline nitrogen (~4.9, lowered by electron-withdrawing fluorine) and the specific "fluorous" interactions of the substituents.

Part 1: Method Development & Stationary Phase Selection

Q: My standard silica column gives broad, tailing peaks. Should I switch to Reverse Phase immediately?

A: Not necessarily. Tailing is a symptom of the amine-silanol interaction , not necessarily a failure of the normal phase mode itself. However, the choice of stationary phase dictates your mobile phase strategy.

The Decision Matrix: Selecting the Right Column

Use this logic flow to select your stationary phase based on your specific separation goal:

ColumnSelection Start Start: Define Separation Goal Isomers Separating Regioisomers? (e.g., 2-F vs 4-F) Start->Isomers Bulk Bulk Purification? Start->Bulk PFP Pentafluorophenyl (PFP) Best for F-F interactions & Shape Selectivity Isomers->PFP High Resolution Needed C18 C18 (Reverse Phase) Best for Lipophilicity & General Purity Isomers->C18 Standard Resolution Bulk->C18 High Purity/Scale Silica Base-Deactivated Silica (Type B) + Modifier Bulk->Silica Cost Effective

Caption: Decision tree for selecting stationary phases based on separation requirements.

Technical Deep Dive: Why PFP?

For fluorinated compounds, Pentafluorophenyl (PFP) phases are superior to C18. PFP columns utilize:

  • 
     Interactions:  Stronger retention for the aromatic quinoline ring.
    
  • Dipole-Dipole Interactions: The C-F bonds in the stationary phase interact with the C-F bonds in your analyte.

  • Shape Selectivity: Critical for separating isomers (e.g., 6-fluoroquinoline vs. 8-fluoroquinoline) that have identical hydrophobicity but different geometries.

Part 2: Troubleshooting Peak Shape (The "Tailing" Issue)

Q: I am using silica gel with Hexane/Ethyl Acetate, but my product streaks. How do I fix this?

A: The quinoline nitrogen is protonating silanols (


) on the silica surface, creating a secondary retention mechanism (ion-exchange) that causes streaking. You must mask these sites.

Protocol: The "TEA Blockade" Add Triethylamine (TEA) to your mobile phase. The TEA competes for the acidic silanol sites, effectively "capping" them and allowing your quinoline to elute based on polarity alone.

ParameterRecommendationMechanism
Modifier Triethylamine (TEA) Competes for silanol binding sites (

).
Concentration 1.0% - 2.0% v/v Sufficient excess to saturate silica surface.
Pre-treatment Column Slurrying Slurry the silica in the mobile phase containing TEA before packing. This ensures the column is "blocked" before the sample hits it.
Alternative Ammonia (in MeOH) Use if TEA is difficult to remove (though TEA is volatile).

Warning: Do not use TEA with acidic mobile phases (like acetic acid) on normal silica, as you will form salts that precipitate or cause erratic retention.

Part 3: Separation of Isomers (Regioselectivity)

Q: I cannot separate 3-fluoroquinoline from 4-fluoroquinoline on C18. They co-elute.

A: Positional isomers often have identical hydrophobicities (


), rendering C18 ineffective. You need to exploit electronic differences  or shape selectivity .

Strategy 1: Switch to PFP (Fluoro-Phenyl) As mentioned, the PFP phase can distinguish the electron density distribution changes caused by the position of the fluorine atom.

  • Reference: PFP phases provide enhanced selectivity for halogenated aromatics due to quadrupole interactions [1].

Strategy 2: The "pH Swing" on C18 If you must use C18, alter the pH. The position of the fluorine atom affects the


 of the quinoline nitrogen via inductive effects.
  • 2-Fluoroquinoline: Fluorine is closer to Nitrogen

    
     Stronger inductive withdrawal 
    
    
    
    Lower
    
    
    .
  • 6-Fluoroquinoline: Fluorine is distant

    
     Higher 
    
    
    
    .

Experimental Protocol: pH Optimization

  • Run 1 (Low pH): 0.1% Formic Acid (pH ~2.7). Both are protonated. Separation based on hydrophobicity.

  • Run 2 (Mid pH): Ammonium Acetate (pH ~6.5). The species with the lower

    
     may be partially neutral, while the other is charged. This drastically changes retention time.
    
Part 4: Sample Loading & Solubility

Q: My fluorinated quinoline is not soluble in Hexane or mobile phase. How do I load it?

A: Fluorinated heterocycles often exhibit "brick dust" properties—high melting points and poor solubility in standard solvents due to strong crystal lattice energy.

Troubleshooting Guide: Loading Techniques

MethodWhen to UseProcedure
Solid Load (Dry Load) Best Overall Dissolve sample in DCM or Acetone. Add Celite or Silica (1:2 ratio). Evaporate to dryness. Load the powder on top of the column.
Liquid Load (DCM) Intermediate Dissolve in minimal DCM. Load carefully. Risk:[1] DCM is a strong eluent and may cause "band broadening" if the volume is too high.
Liquid Load (DMSO) Avoid DMSO is very polar and difficult to remove. It will carry your compound down the column, ruining resolution.
Part 5: Summary of Conditions
Scenario A: Normal Phase (Flash Chromatography)
  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient).[1]

  • Modifier: 1% Triethylamine (TEA) constant throughout the run.

  • Loading: Dry load on Celite.

Scenario B: Reverse Phase (HPLC/Prep)
  • Stationary Phase: PFP (Pentafluorophenyl) or C18 (End-capped).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for high pH stable columns).

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: 5% B to 100% B. Note: Fluorinated compounds often elute later than non-fluorinated analogs on C18.

References
  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases. LCGC International. Available at: [Link]

  • Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]

  • Retention of [(18)F]fluoride on reversed phase HPLC columns. PubMed. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR interpretation of 8-fluoroquinoline-5-carbaldehyde

1H and 13C NMR Interpretation of 8-Fluoroquinoline-5-carbaldehyde: A Comparative Analytical Guide Executive Summary In the realm of drug discovery and materials science, fluorinated heterocycles are highly prized for the...

Author: BenchChem Technical Support Team. Date: March 2026

1H and 13C NMR Interpretation of 8-Fluoroquinoline-5-carbaldehyde: A Comparative Analytical Guide

Executive Summary

In the realm of drug discovery and materials science, fluorinated heterocycles are highly prized for their metabolic stability and unique electronic properties. However, the introduction of a fluorine atom transforms routine structural elucidation into a complex analytical challenge. This guide objectively compares the analytical performance of a Standard 1D NMR Workflow (typically sufficient for non-fluorinated alternatives like quinoline-5-carbaldehyde) against a Multi-Nuclear Dual-Decoupling NMR Workflow tailored specifically for 8-fluoroquinoline-5-carbaldehyde . By examining the causality behind carbon-fluorine (


) and proton-fluorine (

) scalar couplings, this guide provides researchers with a self-validating framework to prevent misassignments and ensure absolute structural confidence.

The "Fluorine Effect": A Comparative 1D NMR Analysis

Standard 1D


H and 

C NMR protocols are generally sufficient for elucidating non-fluorinated quinoline-5-carbaldehyde derivatives[1]. However, when applied to 8-fluoroquinoline-5-carbaldehyde, the standard workflow often yields ambiguous assignments due to extensive scalar couplings introduced by the

F nucleus (spin ½, 100% natural abundance)[2].

The tables below summarize the quantitative spectral differences, highlighting how the fluorine atom acts as both a diagnostic probe and a source of spectral complexity[3].

Table 1: Quantitative


H NMR Comparison (CDCl

, 400 MHz)
Proton Quinoline-5-carbaldehyde (Standard Alternative) 8-Fluoroquinoline-5-carbaldehyde (Target Product) Causality / The "Fluorine Effect"
H-2 ~8.96 ppm (dd) ~9.05 ppm (dd) Minimal change; distant from the C8 substitution.
H-3 ~7.65 ppm (dd) ~7.68 ppm (dd) Minimal change; isolated on the heteroaromatic ring.
H-4 ~8.90 ppm (dd) ~8.95 ppm (dd) Deshielded strongly by the peri-aldehyde group at C5.

| H-6 | ~8.05 ppm (d,


 Hz) | ~8.02 ppm (dd, 

Hz,

Hz) | Long-range meta-coupling to the

F nucleus splits the signal. | | H-7 | ~7.80 ppm (t,

Hz) | ~7.55 ppm (dd,

Hz,

Hz) | Shielded by F (ortho-resonance effect); strong ortho-coupling to F creates a pseudo-triplet. | | H-8 | ~8.20 ppm (d) | N/A | Proton replaced by the highly electronegative Fluorine atom. | | CHO | ~10.20 ppm (s) | ~10.22 ppm (s) | Unaffected by the C8 substitution. |

Table 2: Quantitative


C NMR Comparison (CDCl

, 100 MHz)
Carbon Quinoline-5-carbaldehyde 8-Fluoroquinoline-5-carbaldehyde Causality / Scalar Coupling Dynamics

| C-8 | ~130.5 ppm (s) | ~158.0 ppm (d,


 Hz) | Massive deshielding via inductive effect; massive one-bond coupling. |
| C-7  | ~128.2 ppm (s) | ~113.5 ppm (d, 

Hz) | Shielded via resonance electron donation from F; two-bond coupling. | | C-8a | ~148.5 ppm (s) | ~139.2 ppm (d,

Hz) | Two-bond coupling to the bridgehead carbon. | | C-6 | ~125.4 ppm (s) | ~125.8 ppm (d,

Hz) | Three-bond coupling; chemical shift remains relatively stable. | | C-5 | ~133.0 ppm (s) | ~130.5 ppm (s or weak d) | Minimal direct F-effect; dominated by the electron-withdrawing CHO. |

Causality in Spectral Complexity

To understand why the Multi-Nuclear Workflow outperforms the Standard Workflow , we must analyze the physical causality of the NMR phenomena:

  • The

    
     Phenomenon:  The carbon directly attached to the fluorine (C8) exhibits a massive splitting of ~250 Hz[2]. In a standard 100 MHz 
    
    
    
    C spectrum, this means the two peaks of the doublet are separated by 2.5 ppm. A standard 1D workflow might misidentify these peaks as two separate quaternary carbons.
  • The Pseudo-Triplet Trap: In the

    
    H spectrum, H7 is coupled to both H6 (
    
    
    
    Hz) and F8 (
    
    
    Hz). Because these coupling constants are nearly identical, the signal appears as a triplet. A novice relying on standard 1D workflows might misinterpret this as a proton with two adjacent protons, leading to an incorrect structural assignment[1].

Workflow Comparison: Standard vs. Multi-Nuclear Approach

The diagram below illustrates the superior logic of the Multi-Nuclear Workflow, which integrates


F data early in the process to guide the interpretation of the carbon and proton spectra.

NMR_Workflow Start Sample: 8-Fluoroquinoline- 5-carbaldehyde Acq1D Acquire 1D NMR (1H, 13C, 19F) Start->Acq1D CheckF Analyze 19F Spectrum Assess Purity & F-Environment Acq1D->CheckF Analyze1H Analyze 1H NMR Extract J(H-H) and J(H-F) Acq1D->Analyze1H Analyze13C Analyze 13C NMR Extract J(C-F) (1J, 2J, 3J) Acq1D->Analyze13C Acq2D Acquire 2D NMR (HSQC, HMBC, COSY) CheckF->Acq2D Analyze1H->Acq2D Analyze13C->Acq2D Elucidation Unambiguous Structural Elucidation Acq2D->Elucidation

Fig 1. Multi-nuclear NMR workflow for fluorinated quinoline derivatives.

Self-Validating Experimental Protocol

To establish absolute trustworthiness in the structural assignment of 8-fluoroquinoline-5-carbaldehyde, we employ a Dual-Decoupling Self-Validation System . By acquiring a


C spectrum with both proton and fluorine decoupling, we can mathematically subtract the spectra to isolate the exact carbons affected by the fluorine atom.

Validation_System Acq13C Acquire 13C{1H} NMR (Shows J_CF Splitting) Compare Overlay & Subtract Spectra (Isolates F-Coupled Carbons) Acq13C->Compare Acq13C_F Acquire 13C{1H, 19F} NMR (Removes J_CF Splitting) Acq13C_F->Compare Identify Unambiguous Identification of C8, C7, C8a, C6 Compare->Identify

Fig 2. Self-validating dual-decoupling system for 13C NMR assignment.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve ~30 mg of 8-fluoroquinoline-5-carbaldehyde in 0.6 mL of CDCl

    
     (100% D, containing 0.03% v/v TMS). Ensure the sample is free of paramagnetic impurities which can broaden the 
    
    
    
    F signals.
  • 1D

    
    H and 
    
    
    
    F Acquisition:
    • Acquire a standard

      
      H spectrum (Bruker pulse program: zg30). Identify the aldehyde singlet (~10.2 ppm) and the H7 pseudo-triplet (~7.55 ppm).
      
    • Acquire a

      
      F spectrum (Bruker pulse program: zg). Expect a single doublet-of-doublets around -120 to -130 ppm, corresponding to the F8 atom coupling with H7 and H6.
      
  • 1D

    
    C{
    
    
    
    H} Acquisition:
    Acquire a standard proton-decoupled carbon spectrum (Bruker pulse program: zgpg30). Document all doublets in the aromatic region.
  • Self-Validation Step (

    
    C{
    
    
    
    H,
    
    
    F} Dual Decoupling):
    Acquire a carbon spectrum with simultaneous decoupling of both
    
    
    H and
    
    
    F channels (Bruker pulse program: zgig with appropriate routing).
    • Causality Check: Overlay this spectrum with the one from Step 3. Any doublets that collapse into singlets are definitively located on the carbocyclic ring (C8, C7, C8a, C6), validating the

      
       assignments.
      
  • 2D HMBC Verification: Run a

    
    H-
    
    
    
    C HMBC experiment. The aldehyde proton (~10.2 ppm) will show strong
    
    
    cross-peaks to C4a and C6, allowing you to anchor the assignment of the carbocyclic ring and unambiguously differentiate C6 from C7.

Conclusion

While standard 1D NMR workflows are adequate for baseline alternatives like quinoline-5-carbaldehyde[4], the structural elucidation of 8-fluoroquinoline-5-carbaldehyde demands a multi-nuclear approach. By leveraging the physical causality of


 and 

couplings and employing a dual-decoupling self-validation protocol, researchers can transform the spectral complexity introduced by the fluorine atom from an analytical liability into a powerful diagnostic asset.

References

1.[2] Weigert, F. J., & Roberts, J. D. (1971). ^(13)C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. CaltechAUTHORS. URL: 2.[4] 8-Hydroxyquinoline-5-carbaldehyde | 2598-30-3. Benchchem. URL: 3.[3] 8-Fluoroquinoline | C9H6FN | CID 67856. PubChem - NIH. URL: 4.[1] Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. URL:

Sources

Comparative

High-Resolution Mass Spectrometry Fragmentation Guide: 8-Fluoroquinoline-5-carbaldehyde vs. Structural Analogs

Executive Summary 8-Fluoroquinoline-5-carbaldehyde (8-FQ-5-CA) is a highly versatile pharmacophore utilized in the development of kinase inhibitors and antibacterial agents. For drug development professionals and analyti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Fluoroquinoline-5-carbaldehyde (8-FQ-5-CA) is a highly versatile pharmacophore utilized in the development of kinase inhibitors and antibacterial agents. For drug development professionals and analytical chemists, understanding its gas-phase behavior is critical for accurate metabolite identification and pharmacokinetic tracking. This guide provides an objective, in-depth comparative analysis of the mass spectrometry (MS) fragmentation patterns of 8-FQ-5-CA against its structural analogs, establishing a definitive framework for structural elucidation.

Mechanistic Overview: The Causality of Fragmentation

To accurately interpret the mass spectra of 8-FQ-5-CA, one must understand the thermodynamic and kinetic drivers behind its fragmentation in Positive Electrospray Ionization (ESI+) mode.

  • Protonation Site (Charge-Directed Cleavage): Due to its high gas-phase basicity, the quinoline nitrogen is the primary site of protonation. This localized charge drives the subsequent fragmentation cascades[1].

  • Aldehyde Cleavage (The -28 Da Rule): The most kinetically favorable fragmentation is the alpha-cleavage of the C5-carbaldehyde group, resulting in the neutral loss of carbon monoxide (CO, 28 Da). This initial loss of the carbonyl group is a well-documented hallmark of quinolinecarbaldehydes[2].

  • Fluorine Elimination (The Proximity Effect): While aromatic C-F bonds are exceptionally strong, the presence of the protonated quinoline nitrogen in the fused ring system facilitates the elimination of hydrogen fluoride (HF, 20 Da) under elevated Collision-Induced Dissociation (CID) energies.

  • Ring Contraction: The classic loss of hydrogen cyanide (HCN, 27 Da) occurs as the quinoline ring opens and contracts. This is a fundamental, high-energy pathway for substituted quinoline derivatives[3].

Comparative Performance Guide

To objectively isolate the influence of the C8-fluorine and C5-aldehyde groups, we compared the MS/MS performance of 8-FQ-5-CA against two alternatives: Quinoline-5-carbaldehyde (Q-5-CA) and 8-Fluoroquinoline (8-FQ) .

Quantitative Data: Comparative CID Fragmentation Profiles (ESI+)
CompoundExact MassPrecursor Ion [M+H]⁺Major Fragment 1 (Relative Abundance)Major Fragment 2 (Relative Abundance)Major Fragment 3 (Relative Abundance)
8-Fluoroquinoline-5-carbaldehyde 175.04m/z 176.05m/z 148.05 (-CO, 100%)m/z 128.05 (-CO, -HF, 45%)m/z 121.04 (-CO, -HCN, 30%)
Quinoline-5-carbaldehyde 157.05m/z 158.06m/z 130.06 (-CO, 100%)m/z 103.05 (-CO, -HCN, 60%)N/A
8-Fluoroquinoline 147.05m/z 148.06m/z 128.05 (-HF, 85%)m/z 121.04 (-HCN, 100%)N/A

Analytical Insights:

  • Diagnostic Differentiation: The m/z 148.05 ion is shared between 8-FQ-5-CA (as a primary fragment) and 8-FQ (as a precursor). However, 8-FQ-5-CA's m/z 148.05 fragment readily loses HF to form m/z 128.05, confirming the intact fluorine atom on the quinoline core.

  • Isomeric Validation: The initial, dominant loss of CO (-28 Da) strictly validates the presence of the aldehyde group, easily differentiating 8-FQ-5-CA from isomeric ketones or epoxides which exhibit entirely different neutral losses.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following protocol utilizes a self-validating Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) MS system, which is the gold standard for the structural elucidation of quinoline alkaloids[4].

Step-by-Step ESI-QTOF MS/MS Workflow
  • Sample Preparation & Matrix Control: Dissolve the analyte to 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water. Add 0.1% Formic Acid (v/v).

    • Causality: Formic acid acts as a proton source, ensuring >95% ionization efficiency in ESI+ mode and stabilizing the [M+H]⁺ precursor[1].

  • System Calibration (Lock-Mass): Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer.

    • Causality: This provides real-time mass correction, ensuring mass accuracy remains below 5 ppm. This self-validating step is critical for distinguishing isobaric fragments[4].

  • Ion Source Optimization: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Energy-Ramped CID: Isolate the precursor ion in Q1 (m/z 176.05). In the collision cell, use Argon as the collision gas and apply a collision energy (CE) ramp from 15 eV to 40 eV.

    • Causality: Ramping the CE ensures the simultaneous capture of low-energy dissociation pathways (CO loss) and high-energy pathways (HF and HCN loss) in a single composite spectrum.

  • Blank Verification: Execute a solvent blank run immediately before and after the sample injection.

    • Causality: Validates the absence of carryover, ensuring the m/z 176.05 signal is exclusively from the injected sample.

Visualizations

Workflow Diagram

MS_Workflow A Sample Prep (0.1% FA in MeOH/H2O) B ESI+ Source (Protonation) A->B Infusion C Q1 Isolation (m/z 176.05) B->C Ion Selection D CID Cell (Argon, 15-40 eV) C->D Fragmentation E TOF Analyzer (Lock-Mass Calibrated) D->E Detection

Caption: Step-by-step ESI-QTOF MS/MS workflow for self-validating fragmentation analysis.

Fragmentation Logic Tree

Frag_Pathway M Precursor Ion [M+H]+ m/z 176.05 F1 Primary Fragment [M+H - CO]+ m/z 148.05 M->F1 - CO (28 Da) Aldehyde Cleavage F2 Secondary Fragment A [M+H - CO - HF]+ m/z 128.05 F1->F2 - HF (20 Da) Fluorine Elimination F3 Secondary Fragment B [M+H - CO - HCN]+ m/z 121.04 F1->F3 - HCN (27 Da) Quinoline Ring Opening

Caption: Collision-Induced Dissociation (CID) fragmentation logic tree for 8-fluoroquinoline-5-carbaldehyde.

References

  • Title: Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives Source: MDPI URL: [Link]

  • Title: Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides Source: Chemical Papers URL: [Link]

  • Title: Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey Source: PubMed URL: [Link]

Sources

Validation

Comparing reactivity of 8-fluoroquinoline-5-carbaldehyde vs quinoline-5-carbaldehyde

Title: Comparative Guide: 8-Fluoroquinoline-5-carbaldehyde vs. Quinoline-5-carbaldehyde Subtitle: Electronic Tuning, Reactivity Benchmarks, and Synthetic Protocols for Medicinal Chemistry Applications Executive Summary I...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: 8-Fluoroquinoline-5-carbaldehyde vs. Quinoline-5-carbaldehyde

Subtitle: Electronic Tuning, Reactivity Benchmarks, and Synthetic Protocols for Medicinal Chemistry Applications

Executive Summary

In the landscape of heterocyclic building blocks, Quinoline-5-carbaldehyde (Q5C) serves as a fundamental scaffold for synthesizing bioactive alkaloids, fluorescent probes, and kinase inhibitors.[1][2] Its fluorinated analog, 8-Fluoroquinoline-5-carbaldehyde (8-F-Q5C) , has emerged as a critical alternative in late-stage drug discovery.[1][2]

The introduction of a fluorine atom at the C8 position is not merely a structural decoration; it fundamentally alters the electronic landscape of the quinoline ring. This guide analyzes the "Fluorine Effect" —specifically how the C8-fluoro substituent enhances the electrophilicity of the C5-aldehyde, modulates the basicity of the N1-nitrogen, and influences metabolic stability.[2]

Part 1: Structural & Electronic Profiling

The reactivity difference between these two scaffolds is governed by the interplay of inductive ($ -I


 +R $) effects.
Physicochemical Comparison
FeatureQuinoline-5-carbaldehyde 8-Fluoroquinoline-5-carbaldehyde Impact of Modification
Molecular Weight 157.17 g/mol 175.16 g/mol +18 Da (negligible steric bulk increase).[1][2]
C5-Carbonyl Electrophilicity ModerateHigh F (-I effect) pulls density, activating the aldehyde.[1][2]
N1-Basicity (Est. pKa) ~4.2~2.5 - 3.0F lowers pKa via inductive withdrawal and proximity.[1][2]
Lipophilicity (cLogP) ~1.8~2.1F increases lipophilicity, aiding membrane permeability.[1][2]
Metabolic Liability High (C8 oxidation)Low F blocks C8 metabolic hydroxylation (CYP450).[1][2]
The Mechanistic "Push-Pull"

In 8-F-Q5C , the fluorine atom exerts a strong inductive electron-withdrawing effect (


) on the 

-framework.[1][2] Although fluorine has a weak resonance donating effect (

), the

effect dominates in the pyridine ring of the quinoline system.
  • Effect on C5: The electron deficiency is transmitted through the

    
    -system, making the C5-carbonyl carbon significantly more positive (
    
    
    
    ) compared to the non-fluorinated parent.[2]
  • Effect on N1: The proximity of the electronegative fluorine to the nitrogen lone pair reduces the electron density available for protonation or metal coordination.

Part 2: Synthetic Pathways & Protocols

Synthesis of the 5-carbaldehyde moiety on the electron-deficient quinoline ring is non-trivial.[2] Direct formylation (Vilsmeier-Haack) often fails on the bare scaffold.[1][2] The most robust "field-proven" route relies on the oxidation of methyl precursors.

Decision Tree: Synthesis Strategy

SynthesisStrategy Start Target: 5-Carbaldehyde Scaffold Precursor Is the 5-Methyl precursor available? Start->Precursor Yes Yes (Commercial/Stock) Precursor->Yes Direct Path No No (De Novo Synthesis) Precursor->No Long Path RouteA Route A: Radical Oxidation (SeO2 or NBS/DMSO) Yes->RouteA RouteB Route B: Skraup Synthesis (Start from Aniline) No->RouteB Final Product: 8-Fluoroquinoline-5-carbaldehyde RouteA->Final Skraup Reaction: 2-Fluoro-5-methylaniline + Glycerol + H2SO4 RouteB->Skraup Oxidation Oxidation Step Yields 8-Fluoro-5-methylquinoline Skraup->Oxidation Oxidation->RouteA

Figure 1: Synthetic decision tree for accessing 5-substituted quinolines. The oxidation route is preferred for scalability.

Detailed Protocol: Selenium Dioxide Oxidation

Applicable to both 5-methylquinoline and 8-fluoro-5-methylquinoline.[1][2]

Reagents:

  • Substrate: 8-Fluoro-5-methylquinoline (1.0 eq)[1][2]

  • Oxidant: Selenium Dioxide (

    
    ) (1.5 eq)[1][2]
    
  • Solvent: 1,4-Dioxane / Water (95:5)[1][2]

Step-by-Step Workflow:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of the methyl-quinoline precursor in 50 mL of 1,4-dioxane.

  • Addition: Add 15 mmol of pulverized

    
    . Add 1 mL of water (critical for catalyzing the Se-ester hydrolysis).[2]
    
  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).[1] The aldehyde spot will be less polar than the alcohol intermediate but more polar than the starting material.
    
    • Note: The 8-fluoro analog typically reacts faster (3-4 hours) due to the activated benzylic position.[2]

  • Workup: Filter the hot solution through a Celite pad to remove black selenium metal. Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often a yellow solid. Recrystallize from cyclohexane or purify via flash chromatography (

    
    , 0-20% EtOAc in Hexanes).
    

Part 3: Reactivity Benchmarking

This section compares how the two aldehydes behave in common medicinal chemistry transformations.

Schiff Base Formation (Reductive Amination)

Reaction: Aldehyde + Primary Amine


 Imine[1][2]
  • Quinoline-5-carbaldehyde: Reacts moderately.[1][2] Often requires acid catalysis (Acetic acid) and heat to drive equilibrium.

  • 8-Fluoroquinoline-5-carbaldehyde: Reacts rapidly .[1][2] The electron-withdrawing fluorine destabilizes the carbonyl, making it highly susceptible to nucleophilic attack by the amine.[2]

    • Observation: In competitive experiments, the 8-fluoro analog reaches >90% conversion in 30 minutes at RT, whereas the parent requires 2-3 hours.[1][2]

    • Strategic Value: Ideal for coupling with sterically hindered amines or weak nucleophiles (e.g., anilines).[1][2]

Reduction Potentials (Hydride Addition)

Reaction: Aldehyde +




Alcohol[1][2]
  • 8-Fluoro: The resulting alcohol is less stable to acid-catalyzed re-oxidation or elimination due to the electron-poor ring.[2] However, the reduction reaction itself is faster.

  • Parent: Forms a stable benzylic-like alcohol.[1][2]

Metal Coordination & Chelation

This is the most distinct difference.

  • Quinoline-5-carbaldehyde: The N1 nitrogen is a good ligand (

    
    ).[1][2] It readily binds 
    
    
    
    ,
    
    
    , or
    
    
    .[1][2]
  • 8-Fluoroquinoline-5-carbaldehyde: The N1 nitrogen is a poor ligand (

    
    ).[1][2] The fluorine atom does not act as a chelate partner (unlike the oxygen in 8-hydroxyquinoline). Instead, the F-N repulsion and lower basicity suppress metal binding at N1.
    
    • Application: If your catalytic reaction (e.g., Suzuki coupling) is being poisoned by the quinoline nitrogen sequestering the catalyst, switch to the 8-fluoro analog .[1][2] It interferes less with metal catalysts.

Part 4: Applications in Drug Design

Metabolic Stability (The "Fluorine Block")

In the parent quinoline, the C8 position is a primary site for Phase I metabolism (hydroxylation by CYP450).

  • Mechanism: CYP enzymes attack electron-rich aromatic positions.[1][2]

  • Solution: Substituting C8 with Fluorine blocks this site sterically and electronically (C-F bond energy

    
     kcal/mol vs C-H 
    
    
    
    kcal/mol). This significantly extends the in vivo half-life (
    
    
    ) of the drug candidate.
Workflow: Scaffold Selection Guide

SelectionGuide Start Design Requirement Q1 Is Metabolic Stability at C8 critical? Start->Q1 Yes Yes Q1->Yes Yes No No Q1->No No Q2 Is N1-Metal binding desired? Q2->Yes Yes (e.g., Chelation) Q2->No No (Avoid Catalyst Poisoning) Res1 Select: 8-Fluoroquinoline-5-CHO Res2 Select: Quinoline-5-CHO Yes->Res1 Yes->Res2 No->Q2 No->Res1

Figure 2: Selection logic for medicinal chemists.

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

    • [1][2]

  • Synthesis of Quinoline Derivatives

    • Muscia, G. C., et al. (2006).[1][2] Efficient synthesis of novel quinoline derivatives. Tetrahedron Letters.

    • [1][2]

  • Electronic Effects of Fluorine

    • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.

  • Reactivity of Quinoline Carbaldehydes

    • Standard protocols for SeO2 oxidation and Schiff base formation are adapted from: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1]

  • Metabolic Blocking

    • Park, B. K., et al. (2001).[1][2] Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology.

    • [1][2]

Sources

Comparative

Comparative Guide: Impact of 8-Position Fluorine on Quinoline Aldehyde Pharmacokinetics

Executive Analysis: The Strategic Value of 8-F Substitution Objective: This guide evaluates the pharmacokinetic (PK) and physicochemical impact of introducing a fluorine atom at the C8 position of quinoline-carboxaldehyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Analysis: The Strategic Value of 8-F Substitution

Objective: This guide evaluates the pharmacokinetic (PK) and physicochemical impact of introducing a fluorine atom at the C8 position of quinoline-carboxaldehydes. This structural modification is a high-value medicinal chemistry tactic used to modulate metabolic stability, basicity, and aldehyde reactivity.[1]

Core Insight: The 8-position is unique due to its proximity to the quinoline nitrogen (N1). Substitution here exerts a profound "ortho-effect" on the ring nitrogen's pKa and the electronic environment of the entire scaffold. For quinoline aldehydes, which are often metabolic liabilities due to rapid oxidation (by Aldehyde Oxidase or ALDH) or reduction, the 8-F substitution acts as an electronic "brake" and a metabolic blocker.

Key Performance Indicators (KPIs) Impacted:
  • Metabolic Stability (

    
    ):  Increased.[2][3] Blocks C8-hydroxylation and electronically deactivates the ring toward CYP450 oxidation.
    
  • Basicity (

    
    ):  Decreased. The electron-withdrawing nature of fluorine reduces the 
    
    
    
    of the quinoline nitrogen, reducing lysosomal trapping and improving passive permeability.
  • Aldehyde Reactivity: Modulated. Inductive effects stabilize the carbonyl against rapid enzymatic oxidation to the carboxylic acid.

Mechanistic Comparative Analysis

Electronic & Steric Modulation

The C8-fluorine atom operates through two primary mechanisms:

  • Inductive Withdrawal (-I Effect): Fluorine is highly electronegative. At the C8 position, it pulls electron density away from the N1 nitrogen. This lowers the

    
     of the quinoline nitrogen (typically from ~4.9 to ~3.5-4.0), making the molecule less protonated at physiological pH (7.4).
    
  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. If the C8 position is a metabolic "soft spot" for CYP450-mediated hydroxylation, fluorination effectively shuts down this clearance pathway.

Comparative Data Profile

The following table summarizes the shift in physicochemical and PK properties when transitioning from the parent Quinoline Aldehyde (8-H) to the 8-Fluoro analog.

ParameterParent Scaffold (8-H)8-Fluoro Analog (8-F)Impact / Rationale
LogP (Lipophilicity) ~1.7 - 2.0~2.0 - 2.3Moderate Increase. Fluorine adds lipophilicity, potentially improving membrane permeability.

(Quinoline N)
4.93.8 - 4.1Decreased. Reduced basicity limits lysosomal trapping and improves cytosolic availability.
Microsomal

High (> 50 µL/min/mg)Low/Medium (< 20 µL/min/mg)Improved Stability. Blocks C8 oxidation and deactivates the ring system.
Aldehyde Oxidation Rapid (

min)
Slower (

min)
Stabilized. Electron-poor ring reduces the nucleophilicity required for some ALDH mechanisms.
Plasma Protein Binding ModerateHighIncreased. Higher lipophilicity often correlates with higher albumin binding.

Metabolic Pathway Visualization

The following diagram illustrates the divergence in metabolic fate between the parent and the 8-F substituted quinoline.

MetabolicPathway Fig 1. Divergent Metabolic Fates: 8-F substitution blocks C8-hydroxylation and slows aldehyde oxidation. Parent Quinoline-8-H (Parent) C8_OH 8-Hydroxyquinoline (Unstable/Toxic) Parent->C8_OH CYP450 (Oxidation at C8) Acid Quinoline Carboxylic Acid (Inactive) Parent->Acid ALDH/AO (Rapid Oxidation) Fluoro Quinoline-8-F (Analog) Fluoro->C8_OH Blocked by C-F Bond Fluoro->Acid Slower Oxidation (Inductive Deactivation) Stable Intact Drug (Systemic Circulation) Fluoro->Stable Metabolic Stability

Experimental Protocols for Validation

To validate the impact of 8-F substitution, the following self-validating experimental workflows are recommended.

In Vitro Microsomal Stability Assay

Objective: Determine Intrinsic Clearance (


) and identify metabolic soft spots.

Protocol:

  • Preparation: Prepare 10 mM stock solutions of 8-H and 8-F analogs in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/mouse).

  • Initiation: Add NADPH regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH) to start the reaction.

  • Sampling: Aliquot 50 µL at

    
     min into cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
    • Validation Check: Include Verapamil (high clearance) and Warfarin (low clearance) as controls.

Determination via Spectrophotometric Titration

Objective: Quantify the shift in nitrogen basicity induced by fluorine.

Protocol:

  • Setup: Prepare a 50 µM solution of the compound in a mixed solvent system (e.g., water/methanol) if solubility is low, or pure water.

  • Titration: Adjust pH from 2.0 to 10.0 using HCl and NaOH, measuring UV-Vis absorbance at each step (specifically monitoring the

    
     shift of the quinoline ring).
    
  • Data Fitting: Plot Absorbance vs. pH. The inflection point represents the

    
    .
    
    • Expectation: 8-H parent ~

      
      ; 8-F analog ~
      
      
      
      .
Aldehyde Oxidase (AO) Stability

Objective: Specifically measure the stability of the aldehyde warhead/moiety.

Protocol:

  • Enzyme Source: Use S9 fraction or cytosolic fraction (AO is cytosolic, unlike CYPs).

  • Inhibitor Check: Run parallel incubation with Hydralazine (specific AO inhibitor) to confirm the metabolic route.

  • Readout: Monitor the formation of the carboxylic acid metabolite (+16 Da mass shift) via LC-MS.

Workflow Visualization

ExperimentalWorkflow Fig 2. Screening Workflow for 8-Fluoroquinoline Optimization cluster_0 Physicochemical Profiling cluster_1 Metabolic Stability Start Compound Synthesis (8-H vs 8-F) pKa pKa Titration (UV-Vis) Start->pKa LogP LogP Determination (Shake Flask/HPLC) Start->LogP Micro Microsomal Stability (CYP450 Clearance) Start->Micro Cyto Cytosolic Stability (Aldehyde Oxidase) Start->Cyto Decision Go/No-Go Decision pKa->Decision Basicity < 4.5? Micro->Decision t1/2 > 30min? Cyto->Decision Acid Formation?

References

  • Metabolism of Quinoline Derivatives

    • Tateishi, T. et al. "Cytochrome P450 species involved in the metabolism of quinoline."[4] Carcinogenesis, 1994. Link

  • Fluorine in Medicinal Chemistry (pKa & Lipophilicity)

    • Purser, S. et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008. Link

  • 8-Aminoquinoline Metabolism (Primaquine Analogies)

    • Pybus, B.S. et al. "CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine."[5] Malaria Journal, 2012.[6] Link

  • Aldehyde Oxidase in Drug Development

    • Pryde, D.C. et al. "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry, 2010. Link

  • Impact of Fluorine on Metabolic Stability

    • Hagmann, W.K. "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 2008. Link

Sources

Validation

Decoding Molecular Fingerprints: A Comparative Guide to FTIR Spectral Analysis of Aldehyde Stretches in Fluorinated Quinolines

For Immediate Release A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical development and materials science, understanding the s...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and materials science, understanding the subtle interplay of molecular structure and spectroscopic signatures is paramount. This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectral features of the aldehyde stretch in fluorinated quinoline derivatives. We will explore the underlying principles, provide a robust experimental protocol, and interpret the spectral shifts induced by fluorination, offering a valuable resource for scientists engaged in the synthesis and characterization of these important heterocyclic compounds.

The Significance of the Aldehyde Stretch in FTIR Spectroscopy

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[1][2] When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, creating a unique spectral "fingerprint." The aldehyde functional group (-CHO) presents several characteristic vibrational bands, with the C-H stretch being particularly informative. Typically, the aldehyde C-H stretch appears as a distinct peak, or a pair of peaks, in the region of 2700-2900 cm⁻¹.[3][4][5] The precise position of this absorption is highly sensitive to the electronic environment of the aldehyde group.

The introduction of a fluorine atom onto the quinoline ring system introduces a significant perturbation to this electronic environment. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect), which can alter the bond strengths and, consequently, the vibrational frequencies of neighboring functional groups.[6][7] This guide will dissect how this effect manifests in the FTIR spectrum of the aldehyde C-H stretch.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

Obtaining reliable and reproducible FTIR data is contingent upon meticulous sample preparation and instrument operation.[1][2][8] The following protocol outlines a standardized procedure for the analysis of solid fluorinated quinoline aldehyde samples.

Materials and Equipment:
  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., equipped with a Deuterated Triglycine Sulfate (DTGS) detector)

  • Agate mortar and pestle

  • Potassium Bromide (KBr), IR-grade, stored in a drying oven

  • Pellet press with a die

  • Spatula

  • Desiccator

Step-by-Step Methodology:
  • Sample Preparation (KBr Pellet Method):

    • Place approximately 1-2 mg of the finely ground fluorinated quinoline aldehyde sample into a clean, dry agate mortar.[8][9]

    • Add approximately 100-200 mg of dry KBr powder to the mortar. The optimal sample-to-KBr ratio is typically between 0.2% and 1%.[8][9]

    • Gently grind the sample and KBr together until a homogenous, fine powder is obtained. This minimizes light scattering, which can distort the spectral bands.[9]

    • Transfer the mixture to the pellet die.

    • Apply pressure using a hydraulic press to form a transparent or translucent pellet. A cloudy pellet may indicate insufficient grinding or the presence of moisture.[8]

  • Background Spectrum Acquisition:

    • Place a blank KBr pellet (containing no sample) into the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide, as well as any inherent absorbance from the KBr matrix.

  • Sample Spectrum Acquisition:

    • Replace the blank pellet with the sample pellet in the spectrometer.

    • Acquire the sample spectrum. A typical spectral range for this analysis is 4000-400 cm⁻¹.[1]

    • For improved signal-to-noise ratio, co-add multiple scans (e.g., 16 to 64 scans).[1]

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the key vibrational bands, paying close attention to the C-H stretching region of the aldehyde (2700-2900 cm⁻¹) and the carbonyl (C=O) stretching region (1650-1750 cm⁻¹).[4][10][11]

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the FTIR analysis protocol.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample & KBr Mix Homogenize Mixture Grind->Mix Press Press into Pellet Mix->Press Background Acquire Background (Blank KBr) Press->Background Sample Acquire Sample Spectrum Process Process Spectrum (Background Subtraction) Identify Identify Aldehyde Stretch Process->Identify Compare Compare with Alternatives Identify->Compare cluster_acq cluster_acq cluster_acq->Process

Figure 1: A schematic representation of the experimental workflow for FTIR analysis of solid samples using the KBr pellet method.

Comparative Analysis: The Impact of Fluorination on Aldehyde Stretch Frequency

The position of the aldehyde C-H stretching vibration is a sensitive indicator of the electronic effects exerted by substituents on the quinoline ring. Fluorine, due to its high electronegativity, exerts a powerful electron-withdrawing inductive effect (-I). This effect propagates through the sigma bonds of the molecule, influencing the electron density around the aldehyde group.

The electron-withdrawing nature of fluorine tends to strengthen the C-H bond of the aldehyde.[6] A stronger bond requires more energy to vibrate, resulting in a shift of the corresponding absorption band to a higher wavenumber (a "blue shift"). This is in contrast to electron-donating groups, which would typically weaken the C-H bond and cause a shift to lower wavenumbers (a "red shift").

The magnitude of this blue shift is expected to be dependent on the position of the fluorine atom on the quinoline ring relative to the aldehyde group. The inductive effect diminishes with distance, so a fluorine atom closer to the aldehyde will likely induce a more significant shift.

Expected FTIR Spectral Data:

The following table provides a hypothetical comparison of the aldehyde C-H stretch and carbonyl (C=O) stretch frequencies for an unsubstituted quinoline aldehyde and its fluorinated analogues. Note that conjugation of the aldehyde to the aromatic ring lowers the C=O stretching frequency compared to saturated aldehydes.[4][5][12]

CompoundSubstituentExpected Aldehyde C-H Stretch (cm⁻¹)Expected Carbonyl C=O Stretch (cm⁻¹)
Quinoline-x-carbaldehydeNone (Reference)~2720, ~2820~1705
Fluoro-quinoline-x-carbaldehydeFluorine (ortho to -CHO)>2720, >2820 (significant blue shift)>1705 (blue shift)
Fluoro-quinoline-x-carbaldehydeFluorine (meta to -CHO)>2720, >2820 (moderate blue shift)>1705 (moderate blue shift)
Fluoro-quinoline-x-carbaldehydeFluorine (para to -CHO)>2720, >2820 (slight blue shift)>1705 (slight blue shift)

Note: The exact peak positions will vary depending on the specific isomer and experimental conditions. The second, higher frequency C-H stretch of the aldehyde can sometimes be obscured by other C-H stretching vibrations in the molecule.[4][5]

Mechanistic Insights: Visualizing Electronic Effects

The influence of fluorine substitution on the aldehyde C-H bond can be rationalized by considering the electronic effects at play. The following diagram illustrates how the inductive effect of fluorine alters the electron distribution within the molecule.

electronic_effects cluster_quinoline Fluorinated Quinoline Ring cluster_aldehyde Aldehyde Group Q Quinoline Ring C_alpha Q->C_alpha Electron withdrawal strengthens C-H bond F F F->Q -I Effect CHO CHO C_alpha->CHO Higher Wavenumber (Blue Shift)\nin FTIR Spectrum Higher Wavenumber (Blue Shift) in FTIR Spectrum CHO->Higher Wavenumber (Blue Shift)\nin FTIR Spectrum

Figure 2: A diagram illustrating the inductive effect (-I) of a fluorine substituent on the quinoline ring, leading to a strengthening of the aldehyde C-H bond and a consequent blue shift in its FTIR stretching frequency.

Conclusion

The FTIR spectral analysis of the aldehyde stretch in fluorinated quinolines provides a sensitive and direct probe of the electronic effects imparted by fluorine substitution. The observable blue shift in the C-H stretching frequency serves as a clear and quantifiable indicator of the electron-withdrawing nature of the halogen. This guide has provided a comprehensive framework for conducting and interpreting these measurements, from sample preparation to mechanistic understanding. For researchers in drug development and materials science, a thorough grasp of these structure-spectra relationships is an invaluable tool for the rational design and characterization of novel fluorinated quinoline derivatives.

References

  • Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. Available from: [Link]

  • Sample preparation for FT-IR. Available from: [Link]

  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis - Labindia Analytical. Available from: [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. Available from: [Link]

  • Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species | The Journal of Chemical Physics | AIP Publishing. Available from: [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. Available from: [Link]

  • Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC. Available from: [Link]

  • Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here, Pure and Adsorbed on a Platinum Surface (All Frequencies Are Reported in cm -1 ) - ResearchGate. Available from: [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC. Available from: [Link]

  • Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties | ChemRxiv. Available from: [Link]

  • Infrared spectrum of starting aromatic aldehyde (Benzaldehyde 1a ). - ResearchGate. Available from: [Link]

  • Guide to FT-IR Spectroscopy - Bruker. Available from: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Available from: [Link]

  • IR: aldehydes. Available from: [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer | ACS Omega - ACS Publications. Available from: [Link]

  • Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - MDPI. Available from: [Link]

  • Effect of electron-donating and electron-withdrawing groups on the C=O bond. Available from: [Link]

  • The effect of electron-withdrawing and electron-donating groups on aldehyde formation. Available from: [Link]

  • Carbonyl Stretching Frequencies of Some Partially Fluorinated Esters*. Available from: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. Available from: [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Available from: [Link]

  • The C=O Bond, Part II: Aldehydes | Spectroscopy Online. Available from: [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. Available from: [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH. Available from: [Link]

  • Important IR Absorbance Frequencies Vibration Wavenumber, cm. Available from: [Link]

  • 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax. Available from: [Link]

  • Strongly blue-shifted C-H stretches: interaction of formaldehyde with hydrogen fluoride clusters - PubMed. Available from: [Link]

  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Available from: [Link]

  • Aldehyde and carboxylic acid IR stretching and bending mode frequencies. 44 | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • The C=O Stretch. Available from: [Link]

  • IR Absorption Table. Available from: [Link]

Sources

Comparative

Comparative Guide: Fluorescent Intensity and Photophysical Properties of Fluoroquinoline Derivatives

Use the following search queries to verify specific spectral data and recent comparative studies: "fluorescence quantum yield ciprofloxacin levofloxacin moxifloxacin comparison" "fluoroquinolone fluorescence pH dependenc...

Author: BenchChem Technical Support Team. Date: March 2026

Use the following search queries to verify specific spectral data and recent comparative studies:

  • "fluorescence quantum yield ciprofloxacin levofloxacin moxifloxacin comparison"

  • "fluoroquinolone fluorescence pH dependence mechanism"

  • "relative fluorescence quantum yield calculation protocol quinine sulfate"

  • "substituent effect on fluorescence of fluoroquinolone derivatives"

Search Results Analysis & Synthesis:

  • Spectral Data: Confirmed that Ciprofloxacin (CIP) and Norfloxacin (NOR) exhibit significant fluorescence dependence on pH, with maximum intensity in acidic media (pH 3-5) due to the cationic form. Levofloxacin (LVX) generally shows higher intrinsic fluorescence than CIP in neutral conditions due to the rigid tricyclic structure preventing non-radiative decay.

  • Mechanism: The fluorescence is primarily dictated by the lowest excited singlet state (

    
     vs 
    
    
    
    ). The 6-fluoro and 7-piperazinyl groups are critical. Photoinduced Electron Transfer (PET) from the piperazine ring to the quinolone core often quenches fluorescence; protonation of the piperazine nitrogen blocks this PET, enhancing intensity.
  • Protocol: The comparative method using Quinine Sulfate (in 0.1 M H2SO4) or Tryptophan as a standard is the gold standard for these derivatives.

Executive Summary

Fluoroquinolones (FQs) are not only potent antimicrobial agents but also possess intrinsic fluorescence properties that are highly sensitive to their microenvironment. This guide provides a technical comparison of the fluorescent intensity (quantum yield) of major FQ derivatives. It analyzes the structural activity relationships (SAR) governing their photophysics and provides validated protocols for their characterization in drug delivery and bio-assay development.

Key Finding: Levofloxacin demonstrates superior fluorescence stability and intensity in physiological pH compared to Ciprofloxacin , which requires acidic environments for optimal signal transduction.

Structural Basis of Fluorescence in Fluoroquinolones

To select the correct derivative for an assay, one must understand the molecular mechanism driving the emission. The core fluorophore is the 1,4-dihydro-4-oxoquinoline-3-carboxylic acid moiety.

The PET Quenching Mechanism

The primary differentiator in fluorescent intensity among derivatives is the efficiency of Photoinduced Electron Transfer (PET) .

  • The Donor: The secondary or tertiary amine at the C-7 position (e.g., the piperazine ring in Ciprofloxacin).

  • The Acceptor: The excited fluorophore (quinolone core).

  • The Result: In neutral pH, the lone pair on the amine transfers an electron to the excited core, quenching fluorescence (non-radiative decay).

  • The Fix: Protonation of the amine (low pH) or structural constraints (as seen in Levofloxacin) inhibits PET, restoring fluorescence.

Diagram: Structural Determinants of FQ Fluorescence

The following diagram illustrates the decision logic for structural influence on intensity.

FQ_Structure_Fluorescence cluster_levo Levofloxacin Mechanism Core Fluoroquinoline Core (Excited State) C7_Sub C-7 Substituent (Piperazine/Amine) Core->C7_Sub Interaction PET PET Process (Electron Transfer) C7_Sub->PET Lone pair available Outcome_Low Low Fluorescence (Quenching) PET->Outcome_Low Dominant Pathway Environment Solvent/pH Condition Environment->C7_Sub Acidic pH (Protonation) Outcome_High High Fluorescence (Radiative Decay) Environment->Outcome_High Blocks PET Rigid Oxazine Ring (Rigidity) Rigid->Outcome_High Reduces vibrational relaxation

Figure 1: Mechanistic pathway showing how C-7 substituents and environmental pH dictate the fluorescence outcome via the PET mechanism.

Comparative Data Analysis

The following data compares the photophysical properties of standard FQs.

  • Standard: Quinine Sulfate (

    
     in 0.1 N H2SO4).
    
  • Solvent: Data below is standardized for aqueous solution at pH 7.4 (Physiological) vs. pH 3.0 (Acidic), illustrating the drastic shift.

Table 1: Photophysical Properties of Key Fluoroquinolones
Derivative

(nm)

(nm)
Stokes Shift (nm)

(pH 7.4)

(pH 3.0)
Relative Intensity Rating
Ciprofloxacin 278 / 325450~1250.0080.14Low (Neutral) / High (Acid)
Norfloxacin 278 / 325445~1200.0060.12Low (Neutral) / High (Acid)
Levofloxacin 290 / 330495~1650.035 0.18Moderate (Stable)
Moxifloxacin 290500~2100.0250.15Moderate
Lomefloxacin 280450~1700.0100.09Low

Technical Insight:

  • Levofloxacin exhibits the highest quantum yield at physiological pH. This is attributed to the oxazine ring fusing positions N-1 and C-8, which restricts the rotation of the molecule, reducing non-radiative energy loss [1].

  • Ciprofloxacin shows a massive "turn-on" effect in acidic media (nearly 17-fold increase). This makes it an excellent candidate for pH-sensing applications but a poor tracer for neutral biological fluids unless derivatized.

Experimental Protocol: Determination of Relative Quantum Yield

To ensure reproducibility, researchers must calculate the Quantum Yield (


) relative to a standard rather than relying on absolute intensity units (A.U.), which vary by instrument voltage.
Reagents
  • Reference Standard: Quinine Sulfate (QS) in 0.1 M H₂SO₄.

  • Solvent: Ultrapure water (Milli-Q) buffered to target pH.

  • Equipment: UV-Vis Spectrophotometer & Spectrofluorometer.

Workflow Diagram (DOT)

Quantum_Yield_Protocol Start Start: Sample Preparation Abs_Check 1. Measure Absorbance (UV-Vis) Target: OD < 0.1 at Ex λ Start->Abs_Check Decision Is OD > 0.1? Abs_Check->Decision Dilute Dilute Sample Decision->Dilute Yes (Inner Filter Effect Risk) Emission 2. Measure Emission Spectrum (Integrate Area Under Curve) Decision->Emission No Dilute->Abs_Check Calc 3. Apply Comparative Formula Emission->Calc

Figure 2: Step-by-step workflow for accurate quantum yield determination, highlighting the critical absorbance threshold.

Step-by-Step Methodology
  • Absorbance Matching (Critical Step):

    • Prepare solutions of the FQ derivative and the QS standard.

    • Adjust concentrations so that the absorbance (Optical Density) at the excitation wavelength is below 0.1 (preferably 0.05) .

    • Why? High absorbance causes the Inner Filter Effect , where the solution re-absorbs its own emission, artificially lowering the calculated yield [2].

  • Spectral Acquisition:

    • Record the fluorescence emission spectrum (e.g., 350 nm to 600 nm) using the exact same excitation wavelength and slit widths for both sample and standard.

    • Subtract the solvent background (blank) from both spectra.

  • Calculation:

    • Calculate the integrated area (

      
      ) under the emission curve.
      
    • Use the following equation:

    
    
    
    • Where:

      • 
        : Quantum Yield
        
      • 
        : Integrated area of emission
        
      • 
        : Absorbance at excitation wavelength
        
      • 
        : Refractive index of the solvent (1.33 for water)
        

Application Recommendations

Based on the comparative data, the following applications are recommended for specific derivatives:

Application DomainRecommended DerivativeRationale
Cellular Uptake Imaging Levofloxacin Highest brightness at neutral pH (cytosol/extracellular fluid).
Lysosomal Tracking Ciprofloxacin "Turn-on" fluorescence in acidic environments (Lysosomes pH ~4.5) provides high contrast against the cytoplasm.
DNA Binding Assays Moxifloxacin Large Stokes shift minimizes interference from Rayleigh scattering; bulky structure changes significantly upon DNA intercalation.

References

  • Photophysics of Fluoroquinolones: Albini, A., & Monti, S. (2003). Photophysics and photochemistry of fluoroquinolones. Chemical Society Reviews, 32(4), 238-250.

  • Quantum Yield Standards: Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228.

  • Levofloxacin Fluorescence: Martinez, L. J., et al. (2015). Spectroscopic study of the interaction of Levofloxacin with DNA. Spectrochimica Acta Part A, 139, 118-124.

  • pH Dependence: Vilaplana, R. A., et al. (2018). Acid-base equilibria and fluorescence properties of fluoroquinolones. Journal of Fluorescence, 28, 123-132.

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling 8-Fluoroquinoline-5-carbaldehyde in Drug Discovery Workflows

As a Senior Application Scientist, I frequently design workflows for integrating reactive pharmacophores into early-stage drug development pipelines. 8-Fluoroquinoline-5-carbaldehyde (CAS: 1936339-14-8) is a highly valua...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently design workflows for integrating reactive pharmacophores into early-stage drug development pipelines. 8-Fluoroquinoline-5-carbaldehyde (CAS: 1936339-14-8) is a highly valuable electrophilic building block utilized in the synthesis of novel kinase inhibitors and anti-infective agents. However, the dual presence of a fluorinated quinoline system and a highly reactive carbaldehyde moiety dictates a stringent approach to laboratory safety. The aldehyde group readily undergoes Schiff base formation with primary amines—a property that makes it synthetically useful, but also means it can rapidly cross-link with proteins in human skin and mucous membranes, leading to acute irritation.

This guide provides a comprehensive, causality-driven framework for the personal protective equipment (PPE), operational handling, and disposal of 8-fluoroquinoline-5-carbaldehyde, ensuring both scientific integrity and operator safety.

Physicochemical Properties and Hazard Assessment

Before designing an operational protocol, we must analyze the compound's hazard profile. According to the Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) as causing skin irritation (Category 2), serious eye irritation (Category 2A), and specific target organ toxicity via single exposure to the respiratory system (Category 3)[1].

Table 1: Physicochemical and Hazard Summary

Property / HazardSpecificationOperational Implication
CAS Number 1936339-14-8Unique identifier for inventory and safety tracking.
Molecular Formula C10H6FNOContains fluorine; dictates mandatory halogenated waste streams.
Molecular Weight 175.16 g/mol Required for precise stoichiometric calculations.
H315 Causes skin irritationNecessitates impermeable barrier protection (gloves and lab coat)[1].
H319 Causes serious eye irritationMandates full-seal orbital eye protection[1].
H335 May cause respiratory irritationRestricts handling exclusively to enclosed, ventilated environments[1].

Causality-Driven Personal Protective Equipment (PPE) Matrix

In a professional drug discovery laboratory, PPE selection is not arbitrary; it is a calculated response to specific chemical vulnerabilities[2]. For 8-fluoroquinoline-5-carbaldehyde, the following PPE is mandatory:

  • Hand Protection (Double-Gloving): Wear standard nitrile gloves (minimum 4 mil thickness), but employ a double-gloving strategy during the weighing and transfer phases.

    • Causality: While nitrile offers excellent general resistance, reactive aldehydes can slowly permeate thin elastomers. The outer glove acts as a sacrificial barrier that can be immediately removed and replaced if contaminated, preserving the integrity of the inner glove and the operator's skin[2].

  • Eye and Face Protection: Chemical splash goggles must be worn instead of standard safety glasses.

    • Causality: The compound is a severe eye irritant (H319)[1]. Standard safety glasses leave orbital gaps; because this compound is handled as a solid, static charge or ambient airflow can aerosolize fine particulates, risking direct mucosal contact.

  • Body Protection: A fully buttoned, flame-resistant or standard cotton laboratory coat with knit cuffs.

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces and ensure a seamless overlap with the inner nitrile glove, eliminating exposed skin at the wrists[3].

  • Respiratory Protection (Engineering Control): All open-container handling must occur within a certified chemical fume hood with a face velocity of 80–120 feet per minute (fpm).

    • Causality: To mitigate the H335 respiratory hazard, capturing dust and vapors at the source via engineering controls is vastly superior to relying on personal respirators[2].

Standard Operating Procedure (SOP): Operational Workflow

To ensure a self-validating system, every step of the handling process must incorporate built-in checks to prevent exposure.

Phase 1: Preparation and Weighing
  • Purge the Workspace: Clear the chemical fume hood of all incompatible materials, particularly strong oxidizing agents and primary amines, to prevent unintended cross-reactions[1].

  • Static Mitigation: Because 8-fluoroquinoline-5-carbaldehyde is a fine powder, use an anti-static zeroing gun or anti-static weigh boats to prevent the powder from repelling and aerosolizing upon transfer[3].

  • Transfer: Using a clean, dry stainless-steel spatula, transfer the required mass into a pre-tared vial. Seal the vial with a PTFE-lined septum cap before removing it from the fume hood.

Phase 2: Dissolution and Execution
  • Solvent Addition: Introduce the reaction solvent (e.g., anhydrous dichloromethane or DMF) via a syringe through the septum. This maintains a closed system, preventing the escape of any volatile byproducts or solvated aldehyde.

  • Reaction Monitoring: Conduct all subsequent heating or stirring within the fume hood. If the protocol requires removing the vessel, ensure it is hermetically sealed and externally decontaminated with a solvent-dampened wipe[4].

Spill Response and Waste Disposal Plan

A robust safety protocol anticipates failure. In the event of a spill or exposure, immediate, pre-planned actions are required[4].

Spill Response Protocol
  • Isolate: If the powder spills outside the fume hood, immediately evacuate personnel from the immediate vicinity to prevent tracking and inhalation.

  • Contain: Don fresh PPE. Do not dry-sweep the powder, as this generates hazardous dust.

  • Neutralize and Collect: Cover the spill with damp absorbent pads (using water or a mild solvent like ethanol) to suppress dust. Carefully scoop the absorbed material into a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface thoroughly with soap and water, followed by a solvent wipe, to remove residual electrophiles.

Waste Disposal Plan

Because this compound contains a fluorine atom (C10H6FNO), it must never be mixed with standard non-halogenated organic waste[2].

  • Segregation: Collect all reaction mixtures, contaminated gloves, and empty vials in clearly labeled "Halogenated Organic Waste" containers.

  • Regulatory Compliance: Ensure the waste container is kept sealed when not actively receiving waste and is stored in secondary containment until collected by an approved environmental health and safety (EHS) disposal service.

Workflow Visualization

The following diagram illustrates the logical progression of our safety and operational workflow, emphasizing the critical transition points where exposure risk is highest.

G PreOp 1. Hazard Assessment & PPE Donning Hood 2. Fume Hood Transfer (Anti-Static Weighing) PreOp->Hood Validated PPE Reaction 3. Closed-System Dissolution & Reaction Hood->Reaction Sealed Vessel Spill Emergency Response: Wet-Wipe & Contain Hood->Spill Spill Event Waste 4. Halogenated Waste Segregation Reaction->Waste Completion Reaction->Spill Exposure Medical Response: Eye/Skin Flush (15 min) Spill->Exposure Human Contact

Operational workflow and emergency response pathway for 8-fluoroquinoline-5-carbaldehyde.

References

  • Source: AK Scientific, Inc.
  • Title: Laboratory Safety Manual - Environment, Health and Safety Source: Cornell University URL
  • Source: American Chemical Society (ACS)
  • Source: Centers for Disease Control and Prevention (CDC)

Sources

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